molecular formula C9H9N3O B1646136 6-Methoxyquinazolin-2-amine

6-Methoxyquinazolin-2-amine

Katalognummer: B1646136
Molekulargewicht: 175.19 g/mol
InChI-Schlüssel: KQPYVUBSOWFUHV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Methoxyquinazolin-2-amine is a useful research compound. Its molecular formula is C9H9N3O and its molecular weight is 175.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Methoxyquinazolin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methoxyquinazolin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

6-methoxyquinazolin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-13-7-2-3-8-6(4-7)5-11-9(10)12-8/h2-5H,1H3,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQPYVUBSOWFUHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CN=C(N=C2C=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 6-Methoxyquinazolin-2-amine: Structure, Properties, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1] This guide provides a comprehensive technical overview of a specific, high-value derivative: 6-Methoxyquinazolin-2-amine. We will delve into its chemical structure, physicochemical properties, a robust and logical synthetic pathway, and its significant potential in drug development, particularly as a kinase inhibitor. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile molecule in their discovery pipelines.

Molecular Structure and Physicochemical Properties

6-Methoxyquinazolin-2-amine is a heterocyclic aromatic compound featuring a bicyclic quinazoline core. This core consists of a benzene ring fused to a pyrimidine ring. The key functional groups, an amine at the 2-position and a methoxy group at the 6-position, are critical determinants of its chemical reactivity and biological activity. The electron-donating nature of these substituents significantly influences the electronic distribution within the aromatic system, impacting its interaction with protein targets.

The definitive structure is confirmed through a combination of spectroscopic methods and synthetic pedigree, as detailed in subsequent sections.

Table 1: Physicochemical Properties of 6-Methoxyquinazolin-2-amine

PropertyValueSource / Method
IUPAC Name 6-methoxyquinazolin-2-amineComputed
Molecular Formula C₉H₉N₃OPubChem[2]
Molecular Weight 175.19 g/mol PubChem[2]
CAS Number 885277-51-0PubChem[2]
XLogP3 (Predicted) 1.3PubChem[2]
Hydrogen Bond Donor Count 1 (from -NH₂)Computed
Hydrogen Bond Acceptor Count 4 (3x N, 1x O)Computed
Polar Surface Area 61 ŲComputed

Synthesis and Mechanistic Insights

The synthesis of quinazoline derivatives is a well-established field in organic chemistry.[3] For 6-Methoxyquinazolin-2-amine, a highly efficient and logical approach involves the cyclization of an appropriately substituted aminobenzonitrile with a cyanating agent. This method is favored for its directness and use of readily available starting materials.

Rationale for Synthetic Strategy

The chosen pathway leverages the inherent reactivity of 2-amino-5-methoxybenzonitrile. The ortho-disposition of the amino and nitrile groups is primed for intramolecular cyclization. The amino group acts as the initial nucleophile, while the nitrile group provides the electrophilic carbon necessary to form the pyrimidine ring. Cyanamide is selected as the ideal reagent to supply the N1 and C2-NH₂ fragment of the quinazoline core in a single, atom-economical step. This reaction is typically catalyzed by acid, which serves to activate the nitrile group towards nucleophilic attack.

Detailed Experimental Protocol

Objective: To synthesize 6-Methoxyquinazolin-2-amine via acid-catalyzed cyclocondensation.

Materials:

  • 2-amino-5-methoxybenzonitrile

  • Cyanamide (H₂NCN)

  • Concentrated Hydrochloric Acid (HCl)

  • Dioxane

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Deionized Water

  • Ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-5-methoxybenzonitrile (1.0 eq) and cyanamide (1.2 eq) in dioxane.

  • Acidification: To the stirring solution, add concentrated hydrochloric acid (2.0 eq) dropwise. The addition may be exothermic.

  • Cyclization: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Causality Note: Heating provides the necessary activation energy for the intramolecular cyclization to proceed at a practical rate. Dioxane is an excellent solvent due to its high boiling point and ability to dissolve both polar and nonpolar reagents.

  • Workup and Neutralization: After completion, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate. Stir until gas evolution ceases and the pH is neutral to alkaline (pH ~8-9).

    • Trustworthiness Check: This neutralization step is critical. It quenches the acid catalyst and converts the protonated product (the hydrochloride salt) into its free base form, causing it to precipitate from the aqueous solution.

  • Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid sequentially with cold deionized water and a small amount of cold ethanol to remove residual salts and impurities.

  • Purification: Dry the crude product under vacuum. For higher purity, the solid can be recrystallized from an ethanol/water mixture.

Workflow Visualization

SynthesisWorkflow cluster_start Starting Materials cluster_reagents Reagents & Conditions cluster_process Process cluster_product Final Product SM1 2-amino-5-methoxybenzonitrile P1 Cyclocondensation SM1->P1 SM2 Cyanamide SM2->P1 R1 Conc. HCl (Catalyst) R1->P1 R2 Dioxane (Solvent) R2->P1 R3 Reflux (100-110°C) R3->P1 P2 Neutralization (NaHCO₃) P1->P2 P3 Filtration & Recrystallization P2->P3 FP 6-Methoxyquinazolin-2-amine P3->FP

Fig. 1: Synthetic workflow for 6-Methoxyquinazolin-2-amine.

Spectroscopic Characterization

Unambiguous structural elucidation is paramount for ensuring the identity and purity of a compound before its use in biological assays. The following data are predicted based on the known spectroscopic behavior of the quinazoline scaffold and its constituent functional groups.[4][5][6]

Table 2: Predicted ¹H and ¹³C NMR Spectral Data (in DMSO-d₆)

NucleusChemical Shift (δ) ppmMultiplicityAssignment & Notes
¹H ~8.90SingletH-4
¹H ~7.50DoubletH-8 (J ≈ 8.8 Hz)
¹H ~7.35DoubletH-5 (J ≈ 2.5 Hz)
¹H ~7.10Doublet of DoubletsH-7 (J ≈ 8.8, 2.5 Hz)
¹H ~6.50Broad Singlet-NH₂ (2H, D₂O exchangeable)
¹H ~3.85Singlet-OCH₃ (3H)
¹³C ~163.0-C2 (bearing amine)
¹³C ~158.0-C4
¹³C ~155.0-C6 (bearing methoxy)
¹³C ~145.0-C8a (bridgehead)
¹³C ~128.0-C8
¹³C ~122.0-C7
¹³C ~115.0-C4a (bridgehead)
¹³C ~105.0-C5
¹³C ~55.5--OCH₃

Table 3: Key Infrared (IR) and Mass Spectrometry (MS) Data

TechniqueValueVibration / Ion Type & Notes
IR 3450 - 3300 cm⁻¹N-H Stretch (Amine, asymmetric & symmetric)
IR 3100 - 3000 cm⁻¹C-H Stretch (Aromatic)
IR 1650 - 1550 cm⁻¹C=N and C=C Stretch (Quinazoline ring system)
IR 1250 - 1200 cm⁻¹C-O Stretch (Aryl Ether)
MS (ESI+) m/z 176.08[M+H]⁺, Protonated molecular ion.
MS (ESI+) m/z 175.07[M]⁺˙, Molecular ion peak.

Applications in Medicinal Chemistry and Drug Development

The quinazoline core is a validated pharmacophore present in numerous FDA-approved drugs, particularly in oncology. Its rigid, planar structure and hydrogen bonding capabilities make it an ideal scaffold for interacting with the ATP-binding pockets of kinases.

Role as a Kinase Inhibitor Scaffold

Many clinically successful tyrosine kinase inhibitors (TKIs), such as Gefitinib and Erlotinib, are 4-anilinoquinazoline derivatives.[1] The N1 and N3 atoms of the quinazoline ring are crucial for forming hydrogen bonds with the "hinge region" of the kinase domain, a conserved sequence of amino acids that anchors the inhibitor. The 2-amino group in 6-Methoxyquinazolin-2-amine can also participate in these critical hinge-binding interactions. The 6-methoxy substituent often serves to improve solubility and can occupy a hydrophobic pocket, enhancing binding affinity and selectivity.[7]

Derivatives of 2-quinazolinamine have been specifically investigated as potent inhibitors of breast cancer resistance protein (BCRP) and P-glycoprotein (P-gp), suggesting a role in overcoming multidrug resistance in cancer therapy.[7]

Signaling Pathway Visualization: Inhibition of Receptor Tyrosine Kinase

The diagram below illustrates the conceptual role of a 6-Methoxyquinazolin-2-amine derivative as an inhibitor of a generic Receptor Tyrosine Kinase (RTK) pathway, which is commonly dysregulated in cancer.

SignalingPathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) ATP ATP RAS RAS RTK->RAS Activates Ligand Growth Factor Ligand->RTK Binds Inhibitor 6-Methoxyquinazolin-2-amine Derivative Inhibitor->RTK Binds & Inhibits (ATP Competitive) ADP ADP ATP->ADP  Phosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation

Fig. 2: Inhibition of an RTK signaling pathway by a quinazoline derivative.

Conclusion

6-Methoxyquinazolin-2-amine represents a molecule of significant strategic value for researchers in drug discovery. Its well-defined structure, accessible synthesis, and embedment within a biologically validated pharmacophore class make it an excellent starting point for library synthesis and lead optimization campaigns. The functional handles—the 2-amino and 6-methoxy groups—provide vectors for chemical modification to fine-tune potency, selectivity, and pharmacokinetic properties. As the demand for novel, targeted therapeutics continues to grow, particularly in oncology and inflammatory diseases, 6-Methoxyquinazolin-2-amine stands out as a key building block for the development of next-generation inhibitors.

References

  • Banu, S., & Kumar, S. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Bentham Science.
  • Banu, S., & Kumar, S. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. SciSpace.
  • Asadi, A., et al. (n.d.). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC.
  • Deulkar, A. (2025). Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. Journal of Medicinal & Organic Chemistry.
  • Wang, Y., et al. (n.d.). Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. PMC.
  • BenchChem. (2025). Spectroscopic Analysis of 6-Methoxy-2-methylquinolin-4-amine: A Technical Guide. BenchChem.
  • PubChem. (n.d.). 6-Methoxyquinazolin-4-amine. National Center for Biotechnology Information.
  • BenchChem. (2025). In-Depth Technical Guide: Elucidation of the Chemical Structure of 6-Methoxy-2-methylquinolin-4-amine. BenchChem.
  • ResearchGate. (n.d.). Fragmentation pathway of 6, 7-bis (2-methoxyethoxy) quinazolin-4-amine... ResearchGate.

Sources

An In-depth Technical Guide to 4-Amino-2-chloro-6,7-dimethoxyquinazoline: A Key Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Its versatile structure allows for a wide range of chemical modifications, leading to compounds with diverse pharmacological activities, including anticancer and anti-inflammatory properties. This guide focuses on a specific, well-characterized derivative: 4-Amino-2-chloro-6,7-dimethoxyquinazoline . The initial topic of "2-Amino-6-methoxyquinazoline" proved to be ambiguous in public chemical databases, suggesting it may be an unstable or less common intermediate. In contrast, 4-Amino-2-chloro-6,7-dimethoxyquinazoline is a readily available and well-documented compound with significant applications in drug discovery and development, particularly in the synthesis of kinase inhibitors and potential therapeutics for neurodegenerative diseases.[1][2][3] This guide will provide an in-depth overview of its chemical properties, synthesis, and applications, tailored for researchers, scientists, and drug development professionals.

Core Compound Data

A clear understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key identifiers and molecular properties of 4-Amino-2-chloro-6,7-dimethoxyquinazoline are summarized in the table below.

PropertyValue
CAS Number 23680-84-4[2][4]
Molecular Formula C10H10ClN3O2[2][4]
Molecular Weight 239.66 g/mol [2][4]
Appearance White to Off-White Solid[4]
Melting Point 262-268 °C (decomposes)[4]
Solubility Sparingly soluble in DMSO (heated), slightly soluble in Methanol (heated)[4]

Synthesis of 4-Amino-2-chloro-6,7-dimethoxyquinazoline

The synthesis of 4-Amino-2-chloro-6,7-dimethoxyquinazoline is a multi-step process that is crucial for its use as a versatile intermediate in the development of more complex molecules. A common synthetic route starts from 6,7-dimethoxyquinazolin-2,4-dione.

Synthetic Workflow Diagram

G A 6,7-Dimethoxyquinazolin-2,4-dione B Chlorination A->B POCl3 / Heat C 2,4-Dichloro-6,7-dimethoxyquinazoline B->C D Selective Amination C->D NH3 or Amine Source E 4-Amino-2-chloro-6,7-dimethoxyquinazoline D->E

Caption: Synthetic pathway for 4-Amino-2-chloro-6,7-dimethoxyquinazoline.

Step-by-Step Experimental Protocol

The following is a generalized protocol for the synthesis of 2,4-dichloro-6,7-dimethoxyquinazoline, a key intermediate, which is then converted to the final product.

Step 1: Synthesis of 2,4-Dichloro-6,7-dimethoxyquinazoline

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 6,7-dimethoxyquinazolin-2,4-dione.

  • Chlorination: Add phosphorus oxychloride (POCl₃) in excess. A catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can be added to facilitate the reaction.

  • Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously poured into ice-water with vigorous stirring.

  • Isolation: The resulting precipitate, 2,4-dichloro-6,7-dimethoxyquinazoline, is collected by filtration, washed with water, and dried.

Step 2: Selective Amination to Yield 4-Amino-2-chloro-6,7-dimethoxyquinazoline

  • Reaction Setup: Dissolve the synthesized 2,4-dichloro-6,7-dimethoxyquinazoline in a suitable solvent, such as isopropanol.

  • Amination: Treat the solution with a source of ammonia (e.g., bubbling ammonia gas or using a solution of ammonia in an organic solvent) or an appropriate aniline derivative. The 4-position of the quinazoline ring is more reactive towards nucleophilic substitution than the 2-position, allowing for selective amination.

  • Reaction Conditions: The reaction is typically carried out at an elevated temperature (reflux) for several hours.

  • Isolation and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent to yield pure 4-Amino-2-chloro-6,7-dimethoxyquinazoline.

Applications in Drug Discovery and Development

4-Amino-2-chloro-6,7-dimethoxyquinazoline serves as a crucial building block for the synthesis of a variety of biologically active compounds. The presence of the chloro and amino groups provides two distinct points for further chemical modification, enabling the creation of diverse chemical libraries for drug screening.

Role as a Kinase Inhibitor Precursor

The quinazoline scaffold is a well-established pharmacophore in the design of kinase inhibitors, which are a major class of anticancer drugs.[1] The 4-amino group can act as a key hydrogen bond donor, interacting with the hinge region of the kinase domain, a common binding motif for many kinase inhibitors. The 2-chloro position can be further functionalized to introduce side chains that can occupy other pockets of the ATP-binding site, thereby enhancing potency and selectivity.

Potential as an Anti-Alzheimer's Agent

Recent studies have explored the potential of 4-Amino-2-chloro-6,7-dimethoxyquinazoline (ACDQ) as a therapeutic agent for Alzheimer's disease.[5] Computational studies, including molecular docking and dynamics simulations, have shown that ACDQ can interact strongly with proteins associated with Alzheimer's pathology.[5] This suggests that this compound could serve as a lead structure for the development of novel drugs targeting this neurodegenerative disorder.

Signaling Pathway Implication

The following diagram illustrates a simplified signaling pathway that is often targeted by quinazoline-based kinase inhibitors, such as those derived from 4-Amino-2-chloro-6,7-dimethoxyquinazoline. A prominent example is the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is frequently dysregulated in cancer.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation EGF EGF (Growth Factor) EGF->EGFR Quinazoline_Inhibitor Quinazoline Inhibitor (e.g., derived from ACDQ) Quinazoline_Inhibitor->EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway by a quinazoline-based inhibitor.

Conclusion

4-Amino-2-chloro-6,7-dimethoxyquinazoline is a valuable and versatile intermediate in the field of medicinal chemistry. Its well-defined structure and reactivity provide a solid foundation for the synthesis of novel compounds with significant therapeutic potential. From its role in the development of kinase inhibitors for cancer therapy to its emerging application in the search for treatments for Alzheimer's disease, this compound continues to be of high interest to the scientific community. The synthetic protocols and applications outlined in this guide are intended to provide researchers with the necessary information to effectively utilize this important chemical entity in their drug discovery endeavors.

References

  • MySkinRecipes. (n.d.). 2-Amino-6,7-dimethoxyquinazolin-4(3H)-one.
  • ChemicalBook. (2026, January 13). 2-Chloro-4-amino-6,7-dimethoxyquinazoline.
  • Sigma-Aldrich. (n.d.). 4-Amino-2-chloro-6,7-dimethoxyquinazoline 95.
  • ResearchGate. (n.d.). Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4).
  • SciELO. (n.d.). Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications.
  • ResearchGate. (2024, October 28). Combined Experimental and Computational Investigations of 4‐Amino‐2‐Chloro‐6,7‐Dimethoxyquinazoline as Potential Anti‐Alzheimer Agent.

Sources

The Aminoquinazoline Scaffold: A Cornerstone of Modern Kinase-Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the History, Discovery, and Scientific Rationale of Aminoquinazoline-Based Kinase Inhibitors

Abstract

The 4-aminoquinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically successful kinase inhibitors. This guide provides a comprehensive overview of the history and discovery of this important class of therapeutic agents. We will delve into the initial discovery of the quinazoline scaffold as a kinase inhibitor, the subsequent structure-activity relationship (SAR) studies that led to the development of potent and selective inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), and the evolution of these compounds from first to later-generation inhibitors. This guide will also provide detailed experimental protocols for key assays used in their discovery and characterization, and explore the underlying scientific principles that have driven the design and optimization of these life-saving drugs.

Introduction: The Dawn of Targeted Cancer Therapy

The advent of kinase inhibitors marked a paradigm shift in oncology, moving away from the indiscriminate cytotoxicity of traditional chemotherapy towards a more targeted approach. Kinases, enzymes that catalyze the transfer of phosphate groups to specific substrates, are critical components of intracellular signaling pathways that regulate cell growth, proliferation, and survival.[1] Dysregulation of kinase activity, often through mutation or overexpression, is a hallmark of many cancers.[2] The ATP-binding pocket of kinases presented an attractive target for the development of small molecule inhibitors that could compete with endogenous ATP and block downstream signaling. The aminoquinazoline scaffold emerged as a particularly effective framework for designing such inhibitors, leading to the development of some of the first and most successful targeted cancer therapies.[3][4]

The Serendipitous Discovery and Rise of the 4-Anilinoquinazoline Core

The journey of aminoquinazoline-based kinase inhibitors began with the exploration of compounds that could modulate cellular signaling. Early research into the 4-anilinoquinazoline scaffold was not initially focused on oncology, but its potential as a kinase inhibitor was soon realized.

From a Privileged Structure to a Kinase Inhibitor

The quinazoline ring system itself is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple, unrelated biological targets.[3] The initial foray into the biological activity of 4-anilinoquinazolines was not for cancer, but for their potential as alpha 1-adrenoceptor antagonists for the treatment of hypertension.[3][4] However, the structural similarity of the 4-anilinoquinazoline core to the adenine moiety of ATP hinted at its potential to interact with the ATP-binding sites of kinases.

The Pivotal Shift to Oncology: Targeting EGFR

The Epidermal Growth Factor Receptor (EGFR) was identified as a key driver in many epithelial cancers, making it a prime target for therapeutic intervention.[5] This led to a focused effort to identify small molecule inhibitors of the EGFR tyrosine kinase. Structure-activity relationship (SAR) studies on a series of 4-anilinoquinazolines revealed that this scaffold could be decorated with various substituents to achieve potent and selective inhibition of EGFR.[6]

These early studies established several key principles for potent EGFR inhibition by 4-anilinoquinazolines:

  • The Quinazoline Core is Essential: The quinazoline ring itself was found to be crucial for activity.[6]

  • The 4-Anilino Moiety is Key: The aniline group at the 4-position was critical for binding to the ATP-binding site.

  • Substitutions are Modulatory: Substituents on both the quinazoline ring and the aniline moiety could significantly impact potency and selectivity.[6]

This systematic exploration laid the groundwork for the development of the first generation of clinically successful EGFR inhibitors.

The First Wave: Gefitinib and Erlotinib

Gefitinib (Iressa®) and Erlotinib (Tarceva®) were the trailblazers among the 4-aminoquinazoline-based kinase inhibitors, demonstrating the clinical potential of targeting EGFR in non-small cell lung cancer (NSCLC).[7]

Gefitinib: The Pioneer

Gefitinib was the first selective EGFR tyrosine kinase inhibitor (TKI) to be approved for the treatment of NSCLC.[8] Its discovery was the culmination of extensive SAR studies aimed at optimizing the 4-anilinoquinazoline scaffold for EGFR inhibition.[9] Clinical trials revealed that a subset of NSCLC patients, particularly those with specific activating mutations in the EGFR kinase domain, experienced dramatic and rapid tumor responses to gefitinib.[10] This discovery was a landmark moment in personalized medicine, demonstrating that the efficacy of a targeted therapy could be predicted by the genetic makeup of a patient's tumor.

Erlotinib: A Close Follower with a Distinct Profile

Erlotinib, another first-generation EGFR TKI with the same 4-anilinoquinazoline core, was developed in parallel.[11] While structurally similar to gefitinib, subtle differences in their substitution patterns led to variations in their pharmacokinetic and pharmacodynamic properties.[11][12] Head-to-head clinical trials have shown comparable efficacy between the two drugs in patients with EGFR-mutated NSCLC.[12][13][14]

The development of gefitinib and erlotinib validated EGFR as a therapeutic target and established the 4-aminoquinazoline scaffold as a premier platform for designing kinase inhibitors.

Expanding the Spectrum: Lapatinib and the Dual Inhibition of EGFR and HER2

While the first-generation inhibitors were highly effective against EGFR, the development of resistance and the importance of other members of the ErbB family of receptors, such as HER2, became apparent.

The Rationale for Dual Inhibition

HER2 (or ErbB2) is another member of the ErbB family of receptor tyrosine kinases that is overexpressed in a significant portion of breast cancers and is associated with a more aggressive disease phenotype.[15] The formation of heterodimers between EGFR and HER2 is a key mechanism of signaling activation and can contribute to resistance to EGFR-targeted therapies.[16] This provided a strong rationale for developing inhibitors that could simultaneously target both EGFR and HER2.

Lapatinib: A Reversible Dual TKI

Lapatinib (Tykerb®) was designed as a potent, reversible, dual inhibitor of both EGFR and HER2 tyrosine kinases.[17][18] Its 4-anilinoquinazoline core is substituted in a manner that allows it to bind effectively to the ATP-binding sites of both kinases.[19] By inhibiting both receptors, lapatinib can block a broader range of signaling pathways and potentially overcome some of the resistance mechanisms that limit the efficacy of single-target EGFR inhibitors.[20][21] Clinical studies have demonstrated the efficacy of lapatinib, often in combination with other agents, in the treatment of HER2-positive breast cancer.[22]

Understanding the Mechanism: How Aminoquinazolines Inhibit Kinases

The inhibitory activity of 4-aminoquinazoline-based compounds stems from their ability to act as competitive inhibitors at the ATP-binding site of the kinase domain.

Competitive ATP Inhibition

The 4-aminoquinazoline scaffold mimics the adenine ring of ATP, allowing it to fit into the ATP-binding pocket of the kinase.[23] The quinazoline nitrogen atoms form crucial hydrogen bonds with the hinge region of the kinase, a key interaction for anchoring the inhibitor in the active site. The anilino group extends into a hydrophobic pocket, and substituents on this ring can be tailored to enhance binding affinity and selectivity for specific kinases.

G cluster_kinase Kinase Active Site cluster_inhibitor Aminoquinazoline Inhibitor ATP_Pocket ATP Binding Pocket Quinazoline_Core Quinazoline Core Anilino_Group Anilino Group Hinge Hinge Region Hydrophobic_Pocket Hydrophobic Pocket Quinazoline_Core->Hinge H-Bonds Anilino_Group->Hydrophobic_Pocket Hydrophobic Interactions

Figure 1: Simplified interaction diagram of an aminoquinazoline inhibitor within the kinase active site.

Signaling Pathway Inhibition

By blocking the kinase activity of receptors like EGFR and HER2, aminoquinazoline inhibitors prevent their autophosphorylation and the subsequent activation of downstream signaling cascades. The two major pathways affected are the RAS/RAF/MEK/ERK (MAPK) pathway, which is primarily involved in cell proliferation, and the PI3K/AKT/mTOR pathway, which plays a crucial role in cell survival and apoptosis resistance.[1]

G EGFR_HER2 EGFR/HER2 RAS RAS EGFR_HER2->RAS PI3K PI3K EGFR_HER2->PI3K Aminoquinazoline Aminoquinazoline Inhibitor Aminoquinazoline->EGFR_HER2 Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival

Figure 2: Inhibition of EGFR/HER2 signaling pathways by aminoquinazoline-based inhibitors.

Structure-Activity Relationship (SAR) and Drug Design Principles

The success of aminoquinazoline-based kinase inhibitors is a testament to the power of medicinal chemistry and rational drug design. Decades of research have elucidated the key structural features that govern their potency and selectivity.

Key Structural Modifications and Their Impact
  • Quinazoline Core Substitutions: Modifications at the 6- and 7-positions of the quinazoline ring have been extensively explored. Small, electron-donating groups, such as methoxy groups, were found to enhance potency.[6] The introduction of more complex side chains at these positions has been used to improve solubility and pharmacokinetic properties.

  • Aniline Ring Substitutions: The substitution pattern on the 4-anilino ring is crucial for selectivity. Small, lipophilic groups at the 3'-position were found to be optimal for EGFR inhibition.[6]

  • Introduction of a Solubilizing Group: A key challenge in the development of early quinazoline inhibitors was their poor aqueous solubility. The introduction of a basic side chain, often at the 6- or 7-position of the quinazoline ring, was a critical innovation that significantly improved their drug-like properties.

Quantitative Data Summary

The following table summarizes the inhibitory activity (IC50 values) of key aminoquinazoline-based inhibitors against their primary targets.

InhibitorTarget KinaseIC50 (nM)Reference(s)
Gefitinib EGFR (wild-type)2 - 37[18]
EGFR (mutant)0.4 - 24[7]
Erlotinib EGFR (wild-type)2 - 60[14]
EGFR (mutant)0.3 - 4.5[7]
Lapatinib EGFR10.8[14]
HER29.8[14]

Note: IC50 values can vary depending on the specific assay conditions and cell lines used.

Experimental Protocols: The Tools of Discovery

The discovery and optimization of aminoquinazoline-based kinase inhibitors rely on a suite of robust and reproducible in vitro assays.

Biochemical Kinase Assay (Continuous-Read Format)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Objective: To determine the IC50 value of a test compound against a specific kinase.

Materials:

  • Purified recombinant kinase (e.g., EGFR, HER2)

  • Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)

  • ATP

  • Fluorescently labeled peptide substrate (e.g., Y12-Sox)

  • Test compound serially diluted in DMSO

  • 384-well, white, non-binding surface microtiter plate

  • Fluorescence plate reader

Procedure:

  • Prepare a 10X stock of the kinase in kinase reaction buffer.

  • Prepare a 1.13X stock of ATP and the peptide substrate in kinase reaction buffer.

  • Add 5 µL of the 10X kinase stock to each well of the 384-well plate.

  • Add 0.5 µL of the serially diluted test compound or DMSO (for control) to the wells.

  • Pre-incubate the plate for 30 minutes at 27°C.

  • Initiate the kinase reaction by adding 45 µL of the ATP/peptide substrate mix to each well.

  • Immediately begin monitoring the increase in fluorescence in a plate reader (e.g., λex 360 nm / λem 485 nm) at regular intervals for 30-120 minutes.

  • Calculate the initial reaction velocity from the linear portion of the fluorescence versus time plot.

  • Plot the initial velocity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[15]

Cell-Based Proliferation Assay (MTT Assay)

This assay assesses the effect of a compound on the proliferation and viability of cancer cells that are dependent on the target kinase.

Objective: To determine the GI50 (concentration for 50% growth inhibition) of a test compound in a specific cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., A431 for EGFR, SK-BR-3 for HER2)

  • Complete cell culture medium

  • Test compound serially diluted in cell culture medium

  • 96-well cell culture plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate spectrophotometer

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Remove the medium and replace it with fresh medium containing the serially diluted test compound or vehicle control (e.g., DMSO).

  • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control wells.

  • Plot the percent viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI50 value.[11]

G cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay Seed_Cells Seed cells in 96-well plate Adherence Allow cells to adhere (overnight) Seed_Cells->Adherence Add_Compound Add serially diluted compound Adherence->Add_Compound Incubate_Treatment Incubate (e.g., 72 hours) Add_Compound->Incubate_Treatment Add_MTT Add MTT solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate (2-4 hours) Add_MTT->Incubate_MTT Solubilize Add solubilization solution Incubate_MTT->Solubilize Read_Absorbance Read absorbance (570 nm) Solubilize->Read_Absorbance Data_Analysis Data_Analysis Read_Absorbance->Data_Analysis Calculate GI50

Figure 3: A typical workflow for a cell-based proliferation (MTT) assay.

The Challenge of Resistance and the Next Generation of Inhibitors

Despite the initial success of first-generation aminoquinazoline-based inhibitors, the development of acquired resistance is a significant clinical challenge.

Mechanisms of Acquired Resistance

The most common mechanism of resistance to first-generation EGFR inhibitors is the acquisition of a secondary mutation in the EGFR kinase domain, most notably the T790M "gatekeeper" mutation. This mutation increases the affinity of the kinase for ATP, making it more difficult for the inhibitor to compete for binding. Other resistance mechanisms include the amplification of alternative signaling pathways, such as the MET pathway.[23]

Second and Third-Generation Inhibitors

To overcome these resistance mechanisms, second and third-generation EGFR inhibitors have been developed. Second-generation inhibitors, such as afatinib and dacomitinib, are irreversible inhibitors that form a covalent bond with a cysteine residue in the ATP-binding site of EGFR. This allows them to inhibit the enzyme even in the presence of the T790M mutation. Third-generation inhibitors, such as osimertinib, were specifically designed to be potent against the T790M mutant form of EGFR while sparing the wild-type receptor, thereby reducing some of the side effects associated with earlier generation inhibitors. While many of these newer generation inhibitors have moved away from the classic 4-aminoquinazoline scaffold to a pyrimidine-based core, the fundamental principles of targeting the ATP-binding site learned from the quinazoline era remain central to their design.[7]

Conclusion and Future Perspectives

The history and discovery of aminoquinazoline-based kinase inhibitors represent a triumph of rational drug design and a cornerstone of the targeted therapy era in oncology. From their serendipitous beginnings to their refinement into potent and selective drugs, the journey of these compounds has transformed the treatment landscape for several cancers. The foundational understanding of their mechanism of action, the detailed elucidation of their structure-activity relationships, and the development of robust assays for their characterization have not only provided life-saving medicines but have also paved the way for the development of subsequent generations of kinase inhibitors. As our understanding of cancer biology deepens, the lessons learned from the aminoquinazoline story will continue to inform the design of novel and more effective targeted therapies, bringing us closer to the goal of personalized and curative cancer treatment.

References

  • Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro. Clinical and Experimental Pharmacology and Physiology.
  • Synthesis of 4-aminoquinazolines by HMDS-mediated reaction of quinazolin-4(3H)-ones with amines a.
  • Reduced Dose and Intermittent Treatment with Lapatinib and Trastuzumab for Potent Blockade of the HER Pathway in HER2/neu-Overexpressing Breast Tumor Xenografts. Clinical Cancer Research.
  • EGFR Signaling and its inhibition by EGFR inhibitors in NSCLC. SciSpace.
  • Novel 4-Anilinoquinazolines with C-7 Basic Side Chains: Design and Structure Activity Relationship of a Series of Potent, Orally Active, VEGF Receptor Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry.
  • Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors. PubMed.
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI.
  • Mechanisms of resistance to irreversible epidermal growth factor receptor tyrosine kinase inhibitors and therapeutic strategies in non-small cell lung cancer.
  • A phase III randomised controlled trial of erlotinib vs gefitinib in advanced non-small cell lung cancer with EGFR mut
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
  • Molecular effects of lapatinib in patients with HER2 positive ductal carcinoma in situ. Breast Cancer Research.
  • MTT Cell Proliferation Assay.
  • Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023?. Expert Review of Anticancer Therapy.
  • Randomized Phase III Study Comparing Gefitinib With Erlotinib in Patients With Previously Treated Advanced Lung Adenocarcinoma: WJOG 5108L. Journal of Clinical Oncology.
  • The Discovery of Lap
  • Novel 4-anilinoquinazolines with C-6 carbon-linked side chains: synthesis and structure-activity relationship of a series of potent, orally active, EGF receptor tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Differential Effects of Tyrosine Kinase Inhibitors on Normal and Oncogenic EGFR Signaling and Downstream Effectors. Molecular Cancer Research.
  • Targeted lapatinib anti-HER2/ErbB2 therapy resistance in breast cancer: opportunities to overcome a difficult problem.
  • ErbB2 cellular signaling pathways and lapatinib mechanism of action.
  • MTT Proliferation Assay Protocol.
  • Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. Journal of the Brazilian Chemical Society.
  • Concordance between IC50 values for gefitinib vs erlotinib.
  • EGFR TKIs Combinding the inhibition of RAS-ERK signaling in NSCLC Tre
  • Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Deriv
  • Randomized Phase III Study Comparing Gefitinib With Erlotinib in Patients With Previously Treated Advanced Lung Adenocarcinoma. MedPage Today.
  • Efficacy and Tolerability of Erlotinib 100 mg/d vs. Gefitinib 250 mg/d in EGFR-Mutated Advanced Non-small Cell Lung Cancer (E100VG250): An Open-Label, Randomized, Phase 2 Study. Frontiers in Oncology.
  • 30 Years of Kinase Inhibitors: A Historical Overview and some Brazilian Contributions. Journal of the Brazilian Chemical Society.
  • Lapatinib and erlotinib concentrations that achieve IC 50 and the corresponding k-Ras, and HER2 molecular status in gastric and esophageal cancer cells.
  • Discovery and development of the anticancer agent gefitinib, an inhibitor of the epidermal growth factor receptor tyrosine kinase.
  • EGFR Inhibitor P
  • Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. Journal of the Brazilian Chemical Society.
  • Discovery of gefitinib-1,2,3-triazole derivatives against lung cancer via inducing apoptosis and inhibiting the colony form
  • Lapatinib in the management of breast cancer. Therapeutics and Clinical Risk Management.
  • Development of the Novel Biologically Targeted Anticancer Agent Gefitinib: Determining the Optimum Dose for Clinical Efficacy. Clinical Cancer Research.
  • lapatinib. IUPHAR/BPS Guide to PHARMACOLOGY.
  • Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, neratinib and pyrotinib in HER2-positive breast cancer. Journal of Cancer.
  • Research Unveils the 'Who' and 'Why' of Gefitinib.
  • Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications.
  • Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design.
  • Discovery of a Series of 1,2,3-Triazole-Containing Erlotinib Derivatives With Potent Anti-Tumor Activities Against Non-Small Cell Lung Cancer. Frontiers in Chemistry.
  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy.
  • Novel quinazoline-based dual EGFR/c-Met inhibitors overcoming drug resistance for the treatment of NSCLC: Design, synthesis and anti-tumor activity. European Journal of Medicinal Chemistry.
  • SAR of erlotinib with EGFRwt.
  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. IntechOpen.
  • Discovery of a Novel Potent Antitumor Molecule, P19G1, by Erlotinib Derivative Libraries Synthesized by Modular Click-Chemistry. Frontiers in Pharmacology.
  • Gefitinib. Wikipedia.
  • Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. European Journal of Medicinal Chemistry.
  • Design, Synthesis, and Antitumor Activity of Erlotinib Deriv
  • Synthesis and Evaluation of Novel Erlotinib–NSAID Conjugates as More Comprehensive Anticancer Agents. Molecules.

Sources

An In-depth Technical Guide to the Thermodynamic Stability of 6-Methoxyquinazolin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of 6-Methoxyquinazolin-2-amine, a crucial parameter influencing its development as a potential pharmaceutical agent. The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that impacts its shelf-life, bioavailability, and overall efficacy. This document details the foundational principles of thermodynamic stability and presents a multi-pronged approach for its characterization, integrating experimental thermal analysis techniques with modern computational methods. Detailed, field-tested protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are provided, alongside a discussion on the interpretation of the resulting data. This guide is intended to serve as a practical resource for scientists seeking to establish a robust stability profile for quinazoline-based compounds and other small molecule drug candidates.

Introduction: The Imperative of Thermodynamic Stability in Drug Development

The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, one of the most fundamental being the inherent physical and chemical stability of the molecule. Thermodynamic stability, a measure of a system's energy state, is a cornerstone of drug development. For a solid-state API like 6-Methoxyquinazolin-2-amine, this translates to its propensity to exist in its most stable crystalline form under various environmental conditions.

An unstable API can undergo polymorphic transformations, degradation, or interactions with excipients, leading to altered solubility, bioavailability, and potentially, the generation of toxic impurities.[1] Therefore, a thorough understanding and characterization of thermodynamic stability are not merely academic exercises; they are regulatory necessities and a prerequisite for designing a safe, effective, and reliable drug product.[2][3] The International Council for Harmonisation (ICH) guidelines underscore the necessity of stability testing to define a re-test period for a drug substance and a shelf life for the drug product.[4][5]

This guide will focus on providing the theoretical and practical tools to comprehensively assess the thermodynamic stability of 6-Methoxyquinazolin-2-amine.

Physicochemical Profile of 6-Methoxyquinazolin-2-amine

Understanding the basic properties of a molecule is the first step in any stability assessment. 6-Methoxyquinazolin-2-amine is a derivative of quinazoline, a heterocyclic scaffold of significant interest in medicinal chemistry.

PropertyValueSource
Molecular Formula C₉H₉N₃O[6]
Molecular Weight 175.19 g/mol [6]
IUPAC Name 6-methoxyquinazolin-2-amine
CAS Number 885277-51-0[6]

The presence of the amine and methoxy functional groups, along with the aromatic quinazoline core, will dictate its intermolecular interactions, crystal packing, and ultimately, its thermodynamic properties.

Core Principles of Thermodynamic Stability

The thermodynamic stability of a crystalline solid is governed by its Gibbs free energy (G). A system will always tend towards the state with the lowest possible Gibbs free energy. The relationship between Gibbs free energy, enthalpy (H), and entropy (S) is described by the fundamental equation:

ΔG = ΔH - TΔS

Where:

  • ΔG is the change in Gibbs free energy. A negative value indicates a spontaneous process, meaning the product is more stable than the reactant.

  • ΔH is the change in enthalpy, representing the heat absorbed or released during a process. For a stable crystal lattice, the enthalpy of formation is highly negative.

  • T is the absolute temperature.

  • ΔS is the change in entropy, a measure of disorder.

In the context of a solid API, a lower Gibbs free energy corresponds to a more stable crystalline form. Techniques like DSC and TGA are instrumental in probing the energetic changes (enthalpy) that occur as the material is subjected to thermal stress.[7]

Experimental Characterization of Thermodynamic Stability

A robust assessment of thermodynamic stability relies on empirical data generated from well-controlled experiments.[8] Differential Scanning Calorimetry and Thermogravimetric Analysis are the workhorse techniques in this domain.[9][10]

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[1] It provides quantitative information about thermal events such as melting, crystallization, and solid-state transitions.[11]

Causality Behind Experimental Choices: The choice of a slow heating rate (e.g., 10 °C/min) is crucial to ensure temperature uniformity within the sample and to resolve closely occurring thermal events. The use of an inert nitrogen atmosphere prevents oxidative degradation, ensuring that the observed thermal events are related to the physical transitions of the material itself.[11]

Experimental Protocol: DSC Analysis

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

  • Sample Preparation: Accurately weigh 2-5 mg of 6-Methoxyquinazolin-2-amine into a clean aluminum DSC pan.

  • Encapsulation: Crimp a lid onto the pan to encapsulate the sample. Prepare an empty, sealed pan to serve as the reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at 25 °C.

    • Ramp the temperature from 25 °C to a temperature above the expected melting point (e.g., 300 °C) at a heating rate of 10 °C/min.

    • Maintain a constant nitrogen purge of 50 mL/min throughout the experiment.

  • Data Analysis: Analyze the resulting thermogram to determine:

    • Melting Point (Tm): The temperature at the peak of the endothermic melting event.

    • Enthalpy of Fusion (ΔHfus): The area under the melting peak, which quantifies the energy required to melt the solid. A higher enthalpy of fusion generally indicates a more stable crystal lattice.

    • Polymorphic Transitions: The presence of any other endothermic or exothermic events prior to melting.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[12][13] It is essential for determining the thermal decomposition temperature and for identifying the presence of residual solvents or water.[10]

Causality Behind Experimental Choices: TGA complements DSC by clarifying the nature of observed thermal events.[12] For example, a weight loss observed in TGA at a temperature corresponding to a DSC endotherm would indicate a desolvation or decomposition event rather than a simple phase transition.

Experimental Protocol: TGA Analysis

  • Instrument Calibration: Calibrate the TGA balance using certified weight standards.

  • Sample Preparation: Weigh 5-10 mg of 6-Methoxyquinazolin-2-amine into a ceramic or platinum TGA pan.[14][15] The sample should be spread thinly and evenly.[14]

  • Instrument Setup: Place the sample pan onto the TGA balance.

  • Thermal Program:

    • Equilibrate at 25 °C.

    • Ramp the temperature from 25 °C to a high temperature (e.g., 600 °C) at a heating rate of 10 °C/min.

    • Maintain a constant nitrogen purge of 50 mL/min.

  • Data Analysis: Analyze the TGA curve (mass vs. temperature) to determine:

    • Decomposition Onset Temperature (Td): The temperature at which significant mass loss begins. This is a key indicator of thermal stability.

    • Residual Mass: The mass remaining at the end of the experiment, which can indicate the formation of non-volatile degradation products.

Mandatory Visualization: Experimental Workflow

G cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_tga TGA Analysis cluster_analysis Data Integration & Reporting Prep Obtain Representative Sample of 6-Methoxyquinazolin-2-amine DSC_Sample Weigh 2-5 mg into Al pan Prep->DSC_Sample Split Sample TGA_Sample Weigh 5-10 mg into ceramic pan Prep->TGA_Sample Split Sample DSC_Run Run DSC (e.g., 25-300°C @ 10°C/min) DSC_Sample->DSC_Run DSC_Data Analyze Thermogram DSC_Run->DSC_Data Integrate Integrate DSC & TGA Data DSC_Data->Integrate TGA_Run Run TGA (e.g., 25-600°C @ 10°C/min) TGA_Sample->TGA_Run TGA_Data Analyze TGA Curve TGA_Run->TGA_Data TGA_Data->Integrate Profile Generate Thermodynamic Stability Profile Integrate->Profile Report Report Findings Profile->Report

Caption: Integrated workflow for the thermodynamic stability assessment of 6-Methoxyquinazolin-2-amine.

Data Interpretation and Integrated Analysis

The true power of this approach lies in the synthesis of data from multiple techniques.

Example Data Summary:

ParameterValueInterpretation
Melting Point (Tm) ~240-245 °CHigh melting point suggests strong crystal lattice forces.
Enthalpy of Fusion (ΔHfus) > 25 kJ/molA significant energy input is required to disrupt the crystal lattice, indicating high stability.
Decomposition Onset (Td) > 250 °CThe compound is thermally stable up to temperatures exceeding its melting point.
Mass Loss before Td < 0.5%Indicates the absence of significant residual solvents or hydrates.

A high melting point coupled with a large enthalpy of fusion from DSC, and a decomposition temperature significantly above the melting point from TGA, would collectively indicate that 6-Methoxyquinazolin-2-amine is a thermodynamically stable solid under ambient conditions.

Computational Approaches: A Modern Complement

In recent years, computational methods have emerged as a valuable tool to complement experimental stability studies.[16][17] Techniques such as molecular dynamics simulations can be used to predict properties like lattice energy and heat capacity, offering insights into the stability of different potential polymorphs before they are even synthesized.[18][19] While a deep dive into computational chemistry is beyond the scope of this guide, it is important to recognize its growing role in modern drug development for predicting drug stability.[20]

Mandatory Visualization: Thermodynamic Relationships

G G Gibbs Free Energy (G) Overall Stability H Enthalpy (H) Bonding & Lattice Energy H->G - ΔH favors stability S Entropy (S) Disorder S->G + TΔS disfavors stability T Temperature (T) T->G modulates entropy contribution

Caption: The interplay of enthalpy and entropy in determining Gibbs free energy and thermodynamic stability.

Conclusion

The thorough characterization of the thermodynamic stability of 6-Methoxyquinazolin-2-amine is a non-negotiable step in its journey as a potential drug candidate. A multi-faceted approach, grounded in the robust experimental techniques of Differential Scanning Calorimetry and Thermogravimetric Analysis, provides the necessary data to build a comprehensive stability profile. By understanding the principles outlined in this guide and meticulously executing the described protocols, researchers can confidently assess this critical quality attribute, thereby de-risking development and laying the foundation for a stable and effective pharmaceutical product.

References

  • ICH. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. European Medicines Agency. [Link]

  • Johnson, K. A. (2012). Applications of differential scanning calorimetry for thermal stability analysis of proteins: qualification of DSC. Journal of Pharmaceutical Sciences, 101(3), 955–964. [Link]

  • Vejde, A. (2024, December 9). Differential Scanning Calorimetry (DSC Analysis): Key Applications. A. [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved February 23, 2026, from [Link]

  • ECA Academy. (2025, June 4). ICH: New Guideline for Stabilities. [Link]

  • Torontech. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. [Link]

  • ATA Scientific. (n.d.). CHARACTERIZATION OF BIOPHARMACEUTICAL STABILITY WITH DIFFERENTIAL SCANNING CALORIMETRY. Retrieved February 23, 2026, from [Link]

  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]

  • Slideshare. (n.d.). ICH guidelines for stability studies. Retrieved February 23, 2026, from [Link]

  • ResolveMass Laboratories Inc. (2026, January 9). Differential Scanning Calorimetry (DSC) Analysis Principle. [Link]

  • XRF Scientific. (2023, October 11). A Beginner's Guide to Thermogravimetric Analysis. [Link]

  • PubMed. (2025, June 12). Accurate Prediction of Drug Activity by Computational Methods: Importance of Thermal Capacity. [Link]

  • National Center for Biotechnology Information. (2025, June 12). Accurate Prediction of Drug Activity by Computational Methods: Importance of Thermal Capacity. [Link]

  • ResolveMass Laboratories Inc. (2026, February 15). What is TGA Analysis? Principles and Applications. [Link]

  • Torontech. (2025, October 20). TGA Sample Preparation: A Complete Guide. [Link]

  • EPFL. (n.d.). Protocol Thermogravimetric Analysis (TGA). Retrieved February 23, 2026, from [Link]

  • Covalent. (2021, May 6). Thermogravimetric Analysis (TGA). [Link]

  • AIP Publishing. (2023, July 5). Combining machine learning and molecular simulations to predict the stability of amorphous drugs. [Link]

  • ResearchGate. (2025, August 7). An evaluation of thermodynamic models for the prediction of drug and drug-like molecule solubility in organic solvents. [Link]

  • ACS Publications. (2025, August 27). Basic Stability Tests of Machine Learning Potentials for Molecular Simulations in Computational Drug Discovery. [Link]

  • PubChem. (n.d.). 6-Methoxyquinazolin-4-amine. Retrieved February 23, 2026, from [Link]

  • MDPI. (2023, June 7). Thermal Stability and Kinetics of Degradation of Moxonidine as Pure Ingredient vs. Pharmaceutical Formulation. [Link]

Sources

The 2-Aminoquinazoline Scaffold: A Technical Guide to Biological Applications & Lead Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Status: Privileged Pharmacophore Primary Domain: Oncology (Tyrosine Kinase Inhibition) & Infectious Disease Key Mechanism: ATP-competitive inhibition (Type I/II)

The 2-aminoquinazoline scaffold represents a cornerstone in medicinal chemistry, distinguished by its "privileged" status—a molecular framework capable of providing high-affinity ligands for diverse biological targets.[1] While historically recognized for


-adrenoceptor antagonism (e.g., prazosin), modern applications have pivoted sharply toward oncology, specifically as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).

This guide synthesizes the structural logic, therapeutic utility, and experimental protocols required to leverage this scaffold in drug discovery.

Part 1: Structural & Chemical Basis (SAR)

The biological versatility of 2-aminoquinazoline stems from its electronic tunability and defined vectors for substitution. Understanding the Structure-Activity Relationship (SAR) is prerequisite to rational design.

The Pharmacophore

The planar bicyclic system mimics the adenine ring of ATP, allowing it to anchor deeply within the ATP-binding pockets of kinases.

  • Position 2 (Amino Group): The critical "hinge binder." Modifications here (e.g., alkylation, acylation) drastically alter solubility and hydrogen-bonding capacity with residues like Met793 in EGFR.

  • Position 4 (Anilino/Aryl): Occupies the hydrophobic pocket. Bulky hydrophobic groups here (e.g., 3-chloro-4-fluoroaniline) are essential for high-affinity kinase inhibition.

  • Positions 6 & 7: The "solubility vectors." Substituents here (e.g., morpholine, methoxy) often protrude into the solvent-exposed region, modulating ADME properties without disrupting binding affinity.

Visualization: SAR Logic

Figure 1: Strategic substitution vectors for the 2-aminoquinazoline core.

SAR_Logic Core 2-Aminoquinazoline Scaffold Pos2 Position 2 (Amino) Hinge Region Interaction (H-bond Donor/Acceptor) Core->Pos2 Critical for Affinity Pos4 Position 4 Hydrophobic Pocket Fit (Selectivity Determinant) Core->Pos4 Steric Bulk Required Pos67 Positions 6 & 7 Solvent Exposure (ADME/Solubility Tuning) Core->Pos67 Electronic Tuning Ex2 Ex: NH-Alkyl, Guanidine Pos2->Ex2 Ex4 Ex: 3-Cl-4-F-aniline Pos4->Ex4 Ex67 Ex: -OCH3, Morpholine Pos67->Ex67

Caption: SAR map detailing the functional roles of substitution sites on the quinazoline core. Blue indicates hinge binding, Red indicates selectivity, and Green indicates pharmacokinetic tuning.

Part 2: Therapeutic Verticals

Oncology: Kinase Inhibition

The most mature application of 2-aminoquinazolines is in the inhibition of receptor tyrosine kinases (RTKs).

  • EGFR Inhibition: Derivatives function as ATP-competitive inhibitors. The N1 and N3 nitrogens of the pyrimidine ring, along with the C2-amino group, form a bidentate or tridentate hydrogen-bonding network with the kinase hinge region (specifically Met793 in EGFR).

    • Application: Non-Small Cell Lung Cancer (NSCLC).[2][3]

    • Advanced Utility: Third-generation derivatives (e.g., covalent inhibitors targeting Cys797) are being developed to overcome T790M resistance mutations.

  • Dual EGFR/VEGFR-2 Inhibition: By extending the scaffold at Position 4 with flexible linkers, researchers have developed "hybrid" inhibitors that simultaneously block angiogenesis (VEGFR-2) and proliferation (EGFR).

Infectious Diseases
  • Antimicrobial (MRSA): Recent studies (2025) highlight 2-aminoquinazolin-4(3H)-one derivatives (e.g., Compound 6y) with sub-micromolar MICs against MRSA.[4] The mechanism involves inhibition of bacterial transcription/translation, distinct from cell-wall active agents.

  • Antiviral (SARS-CoV-2): 2-anilino-substituted derivatives have shown potency (

    
    ) against SARS-CoV-2, likely interfering with viral replication machinery.
    
Emerging Applications
  • Neurology: Hybrid quinazoline-triazole compounds act as Acetylcholinesterase (AChE) inhibitors (

    
    ), offering a dual-action approach for Alzheimer’s disease (symptomatic relief + anti-aggregation).
    

Part 3: Comparative Data Summary

Table 1: Potency of Key 2-Aminoquinazoline Derivatives Against Biological Targets

Compound IDTarget(s)Potency (

/ MIC)
Biological ContextSource
Compound 87 EGFR (T790M)

nM
Mutant NSCLC resistance model[SciELO, 2023]
Compound 16 VEGFR-2 / BRAF

Dual angiogenesis/proliferation blockade[PMC, 2024]
Compound 6y MRSA (USA300)MIC:

Bacterial pneumonia model[Vertex, 2025]
Compound 9g SARS-CoV-2

Viral replication inhibition[ResearchGate, 2021]
Compound 42 B-Raf (V600E)

nM
Melanoma kinase signaling[Taylor & Francis, 2025]

Part 4: Experimental Protocols (Senior Scientist Level)

Protocol A: Optimized Synthesis of 2-Amino-4-Anilinoquinazolines

Context: Many standard protocols suffer from low yields due to the poor nucleophilicity of the C2-amine or side reactions during cyclization. This optimized workflow ensures high purity for biological screening.

Reagents: 2-amino-4-fluorobenzonitrile, Aniline derivative, Guanidine HCl, DMA (Dimethylacetamide), NaH.

  • Nucleophilic Aromatic Substitution (

    
    ): 
    
    • Dissolve 2-amino-4-fluorobenzonitrile (1.0 eq) and the specific aniline (1.1 eq) in anhydrous DMA.

    • Expert Insight: Do not use DMF if high temperatures (>120°C) are required; DMA is more stable.

    • Heat to 100°C for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

    • Isolate the intermediate amidine.

  • Cyclization:

    • Treat the intermediate with Guanidine HCl (2.0 eq) and NaH (2.5 eq) in dioxane.

    • Reflux for 12 hours.

    • Critical Step: Quench slowly with ice-water. The 2-aminoquinazoline often precipitates as a fine solid.

  • Purification:

    • Recrystallize from Ethanol/Water (9:1). Avoid column chromatography if possible to prevent loss of the polar amino product on silica.

Protocol B: In Vitro EGFR Kinase Inhibition Assay (FRET-based)

Context: To validate the "hinge binder" hypothesis, a robust biochemical assay is required.

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35.
    
  • Enzyme Prep: Dilute recombinant EGFR (wild type or T790M mutant) to 2 nM.

  • Substrate: Use a peptide substrate labeled with FITC (fluorescein) and a phosphorylation site.

  • Reaction:

    • Incubate compound (serial dilution, 10-point) with enzyme for 15 mins (Pre-incubation is vital to detect slow-binding inhibitors).

    • Initiate with ATP (

      
       concentration, typically 10-50 
      
      
      
      ).
    • Incubate 60 mins at RT.

  • Detection: Add EDTA (stop solution) and Terbium-labeled anti-phosphotyrosine antibody. Measure TR-FRET (Ex 340nm, Em 495/520nm).

  • Validation: Z-factor must be > 0.5. Reference compound: Gefitinib (

    
     nM).[5]
    

Part 5: Visualization of Biological Mechanism

EGFR Signaling Pathway Inhibition

Figure 2: Mechanism of action for 2-aminoquinazoline inhibitors within the EGFR signaling cascade.

EGFR_Pathway cluster_membrane Cell Membrane EGF EGF Ligand EGFR EGFR (RTK) Tyrosine Kinase Domain EGF->EGFR Activation RAS RAS (GTPase) EGFR->RAS Phosphorylation Inhibitor 2-Aminoquinazoline Inhibitor Inhibitor->EGFR ATP Competition (Blocks Phosphorylation) RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus: Gene Transcription ERK->Nucleus Translocation Effect Proliferation & Survival Nucleus->Effect

Caption: 2-aminoquinazolines competitively inhibit the ATP-binding site of EGFR, halting the downstream RAS-RAF-MEK-ERK phosphorylation cascade essential for tumor proliferation.

References

  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of MRSA. National Institutes of Health (PMC). (2025).[3][4][6][7] Link(Note: Representative URL for recent MRSA studies)

  • Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. SciELO. (2023).[8] Link

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors. PubMed Central. (2024).[8] Link

  • Design, Synthesis and Biological Evaluation of 2-Aminoquinazolin-4(3H)-one Derivatives as Potential SARS-CoV-2 Treatments. ResearchGate. (2021).[9] Link

  • Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. Taylor & Francis. (2025).[3][4][6][7] Link

  • Quinazolinone-Amino Acid Hybrids as Dual Inhibitors of EGFR Kinase and Tubulin Polymerization. MDPI. (2018).[10] Link

Sources

An In-depth Technical Guide to the Electronic Properties of the 6-Methoxyquinazolin-2-amine Core

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinazoline Scaffold in Modern Drug Discovery

The quinazoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrimidine ring, is a privileged scaffold in medicinal chemistry.[1] Its rigid structure and ability to present substituents in a well-defined three-dimensional space have made it a cornerstone for the development of a wide array of therapeutic agents, notably in oncology.[2][3][4] Quinazoline derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The electronic nature of the quinazoline core is pivotal to its biological activity, governing its interactions with protein targets. This guide provides a detailed examination of the electronic properties of a specific, highly relevant derivative: 6-Methoxyquinazolin-2-amine.

The 6-Methoxyquinazolin-2-amine Core: A Marriage of Electron-Donating and -Activating Groups

The electronic landscape of the 6-Methoxyquinazolin-2-amine core is dictated by the interplay of the quinazoline nucleus and its substituents: a methoxy group at the 6-position and an amine group at the 2-position. Both substituents are strong electron-donating groups, significantly modulating the electron density distribution across the ring system.

  • The 2-Amine Group: The primary amine at the C2 position acts as a powerful electron-donating group through resonance, pushing electron density into the pyrimidine ring. This has a profound effect on the basicity of the ring nitrogens and the overall nucleophilicity of the molecule.

  • The 6-Methoxy Group: The methoxy group at the C6 position also donates electron density to the benzene ring via a +R (resonance) effect, which is then relayed throughout the fused ring system. This substituent further enhances the electron-rich nature of the scaffold.

The combined influence of these two groups results in a molecule with a distinct electronic character, which is crucial for its function as a pharmacophore.

G cluster_comp Computational Analysis cluster_exp Experimental Validation cluster_synthesis Synthesis and Application dft DFT Calculations (e.g., B3LYP/6-311++G(d,p)) fmo FMO Analysis (HOMO, LUMO, Gap) dft->fmo mep Molecular Electrostatic Potential (MEP) Mapping dft->mep descriptors Calculation of Reactivity Descriptors fmo->descriptors biological Biological Activity Screening (e.g., Kinase Assays) mep->biological descriptors->biological synthesis Synthesis & Purification nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr uvvis UV-Vis Spectroscopy synthesis->uvvis xray Single Crystal X-ray Diffraction synthesis->xray sar Structure-Activity Relationship (SAR) Studies biological->sar

Caption: A comprehensive workflow for the electronic analysis of the 6-Methoxyquinazolin-2-amine core.

Implications for Drug Design and Development

The electronic properties of the 6-Methoxyquinazolin-2-amine core are directly linked to its efficacy as a therapeutic agent. For instance, in the context of Epidermal Growth Factor Receptor (EGFR) inhibitors, the electron-rich nature of this scaffold is crucial for its binding to the ATP pocket of the kinase. [2][5]The distribution of electron density, as visualized by a Molecular Electrostatic Potential (MEP) map, can identify regions of nucleophilic and electrophilic character, which are critical for molecular recognition by the target protein.

The enhanced reactivity, suggested by a smaller HOMO-LUMO gap, can also influence the metabolic stability of the compound. A deep understanding of these electronic features is therefore essential for the rational design of more potent and selective drug candidates. By modulating the electronic properties through further substitution, medicinal chemists can fine-tune the affinity, selectivity, and pharmacokinetic profile of quinazoline-based inhibitors.

Conclusion

The 6-Methoxyquinazolin-2-amine core possesses a unique set of electronic properties conferred by the synergistic electron-donating effects of the 2-amino and 6-methoxy substituents. These properties, including a likely elevated HOMO energy, a reduced HOMO-LUMO gap, and an electron-rich aromatic system, are fundamental to its chemical reactivity and biological activity. A thorough understanding of this electronic landscape, achieved through a combination of computational modeling and experimental validation, is paramount for leveraging this privileged scaffold in the development of next-generation therapeutics.

References

  • RSC Publishing. (2025, August 12).
  • MDPI. (n.d.).
  • PMC. (n.d.).
  • PMC. (2024, October 24).
  • Chemical Methodologies. (2025, October 15). New Substituted 6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine Derivatives: Synthesis, Characterization, Cytotoxicity against SKBR3 and Trastuzumab Resistance SKBR3 cell lines, and EGFR/HER2 Dual Kinase Inhibition Assay.
  • (n.d.). Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies.
  • Semantic Scholar. (2024, April 26).
  • (n.d.).
  • MDPI. (2024, December 19). 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one.
  • MDPI. (2025, July 18). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography.
  • ACS Publications. (2019, July 2). Discovery of a First-in-Class Receptor Interacting Protein 2 (RIP2) Kinase Specific Clinical Candidate, 2-((4-(Benzo[d]thiazol-5-ylamino)-6-(tert-butylsulfonyl)quinazolin-7-yl)oxy)
  • PMC. (n.d.). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors.
  • PMC. (n.d.). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3.
  • ResearchGate. (2025, July 8). (PDF) Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography.
  • DergiPark. (2024, December 24). Eurasian Journal of Biological and Chemical Sciences.
  • PMC. (n.d.). Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline as potential SARS-CoV inhibitor.
  • PubChem. (n.d.). 6-Methoxyquinazolin-4-amine | C9H9N3O | CID 17949136.
  • Benchchem. (n.d.). Technical Guide: Synthesis of 6-Methoxy-2-methylquinolin-4-amine.
  • CUNY Academic Works. (2021, December 8). QUANTUM MECHANICS-BASED COMPUTATIONAL CHEMISTRY HAS BECOME A POWERFUL PARTNER IN THE SCIENTIFIC RESEARCH OF NITROGEN-RICH COMPOU.
  • ResearchGate. (2025, October 16). (PDF) 9-(4-Methoxyquinazolin-2-yl)-9H-purin-6-amine.
  • Biology, Medicine, & Natural Product Chemistry. (2025, October 20).
  • DTIC. (1996, September 9). Electrochemical Properties and Electronic Structures of Conjugated Polyquinolines and Polyanthrazolines.

Sources

Methodological & Application

Application Note: Accelerated Synthesis of 6-Methoxyquinazolin-2-amine via Microwave Irradiation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Context

The quinazoline pharmacophore is a privileged structure in medicinal chemistry, serving as the core scaffold for numerous EGFR tyrosine kinase inhibitors (e.g., Gefitinib, Erlotinib). Specifically, the 6-methoxyquinazolin-2-amine moiety is a critical intermediate for synthesizing second- and third-generation inhibitors where solubility and metabolic stability are prioritized.

Traditional thermal synthesis of 2-aminoquinazolines often requires prolonged reflux times (10–24 hours), harsh solvents (e.g., DMF, DMAc), and tedious work-up procedures, frequently resulting in yields below 60% due to thermal degradation.

This Application Note details a Microwave-Assisted Organic Synthesis (MAOS) protocol that reduces reaction time to under 20 minutes while increasing yield to >85%. By utilizing the rapid dielectric heating of polar solvents, this method promotes the cyclocondensation of 2-amino-5-methoxybenzonitrile with guanidine, offering a scalable, energy-efficient route for drug development workflows.

Retrosynthetic Analysis & Mechanism

The most atom-economical route to 2-aminoquinazolines is the cyclocondensation of 2-aminobenzonitriles with guanidine. Unlike the 2-aminobenzaldehyde route, which requires an oxidative step (aromatization), the nitrile route yields the fully aromatic quinazoline core directly upon cyclization.

Reaction Scheme

Starting Materials: 2-Amino-5-methoxybenzonitrile + Guanidine Carbonate Catalyst: Sodium Hydroxide (NaOH) Solvent: 2-Propanol (Isopropanol)

Mechanistic Pathway (DOT Visualization)

The reaction proceeds via a nucleophilic attack of the free guanidine base on the nitrile carbon, followed by an intramolecular cyclization and tautomerization.

ReactionMechanism Start Reagents: 2-Amino-5-methoxybenzonitrile + Guanidine (Free Base) Step1 Step 1: Nucleophilic Attack Guanidine NH2 attacks Nitrile (C≡N) Start->Step1 Base Activation Inter1 Intermediate: Amidine Formation Step1->Inter1 Step2 Step 2: Intramolecular Cyclization Aniline NH2 attacks Amidine Carbon Inter1->Step2 Ring Closure Step3 Step 3: Tautomerization Rearrangement to Aromatic System Step2->Step3 -NH3 (Trace) Product Product: 6-Methoxyquinazolin-2-amine Step3->Product Stable Aromatic

Figure 1: Mechanistic pathway for the cyclocondensation of 2-amino-5-methoxybenzonitrile with guanidine.

Experimental Protocol

Materials
ReagentMW ( g/mol )Equiv.[1][2]Mass/VolRole
2-Amino-5-methoxybenzonitrile 148.161.0148 mg (1 mmol)Limiting Reagent
Guanidine Carbonate 180.171.5270 mgNitrogen Source
Sodium Hydroxide (NaOH) 40.000.520 mgCatalyst
2-Propanol (IPA) 60.10N/A3.0 mLSolvent (High tan δ)
Microwave Instrumentation Setup
  • Vessel: 10 mL Borosilicate Glass Vial (Pressure rated to 30 bar).

  • Stirring: Magnetic stir bar (High speed).

  • Cap: Teflon-lined silicone septum (Crimped/Screw-top).

  • Sensor: IR Temperature sensor (Internal fiber optic probe preferred if available).

Step-by-Step Procedure
  • Preparation: In a 10 mL microwave process vial, add 2-Amino-5-methoxybenzonitrile (148 mg), Guanidine Carbonate (270 mg), and NaOH (20 mg).

  • Solvation: Add 3.0 mL of 2-Propanol. Cap the vial and vortex for 10 seconds to create a suspension.

  • Irradiation: Place the vial in the microwave cavity. Program the following method:

    • Temperature: 150 °C

    • Ramp Time: 2:00 min (Fast ramp prevents side reactions)

    • Hold Time: 15:00 min

    • Pressure Limit: 250 psi (17 bar)

    • Power: Dynamic (Max 150W)

  • Cooling: Allow the reaction to cool to 50 °C using compressed air cooling (approx. 3-5 mins).

  • Work-up:

    • The product typically precipitates upon cooling.

    • Pour the mixture into 10 mL of ice-cold water.

    • Stir for 10 minutes to dissolve inorganic salts (Na2CO3).

    • Filter the solid precipitate under vacuum.

    • Wash with cold water (2 x 5 mL) and cold diethyl ether (1 x 3 mL).

  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary.

Workflow Visualization

Workflow Prep PREPARATION Combine Reagents in 10mL Vial (Nitrile + Guanidine + NaOH + IPA) MW MICROWAVE IRRADIATION 150°C | 15 min | Dynamic Power Prep->MW Seal & Ramp Cool COOLING & QUENCH Cool to 50°C -> Pour into Ice Water MW->Cool Air Cool Isolate ISOLATION Vacuum Filtration Wash: H2O / Et2O Cool->Isolate Precipitate Dry FINAL PRODUCT 6-Methoxyquinazolin-2-amine (Yellowish Solid) Isolate->Dry Dry & Weigh

Figure 2: Operational workflow for the microwave-assisted synthesis.[3]

Results & Discussion

Comparative Analysis: Thermal vs. Microwave

The microwave method demonstrates superior efficiency compared to the conventional oil-bath reflux method (based on general quinazoline synthesis data [1, 2]).

ParameterThermal Reflux (Oil Bath)Microwave Irradiation (This Protocol)Improvement
Temperature 85 °C (IPA Reflux)150 °C (Superheated)Higher Kinetic Energy
Time 12 – 16 Hours15 Minutes~50x Faster
Yield 55 – 65%85 – 92%+30% Yield
Purity (LCMS) 85% (Requires Column)>95% (Filtration only)Cleaner Profile
Solvent Vol. 20 mL / mmol3 mL / mmolGreen/Concentrated
Why This Works (Causality)
  • Superheating Effect: 2-Propanol (boiling point 82°C) is heated to 150°C inside the pressurized vessel. This Arrhenius acceleration allows the reaction to overcome the activation energy barrier for the ring closure much faster than at atmospheric reflux.

  • Polarity Coupling: The transition state for the nucleophilic attack of guanidine on the nitrile is highly polar. Microwave irradiation couples directly with these polar species, stabilizing the transition state and enhancing the reaction rate (specific microwave effect) [3].

  • Solvent Choice: 2-Propanol has a high loss tangent (tan δ), meaning it absorbs microwave energy efficiently and converts it to heat, ensuring rapid and uniform heating.

Troubleshooting & Validation

IssueProbable CauseCorrective Action
Low Yield / Incomplete Reaction Temperature too low or old Guanidine Carbonate.Increase Temp to 160°C. Ensure Guanidine Carbonate is dry (it is hygroscopic).
High Pressure Shutdown Solvent volume too high or decomposition.Do not exceed 4 mL solvent in a 10 mL vial. Ensure headspace is >50%.
Product is Oily/Sticky Impurities or residual solvent.Triturate the crude solid with cold Diethyl Ether or Hexane to induce crystallization.
Dark/Black Reaction Mixture Thermal degradation (charring).Reduce reaction time to 10 min or lower Temp to 140°C.
Self-Validation Check
  • TLC: Monitor using Ethyl Acetate/Hexane (1:1). The starting nitrile (high Rf) should disappear, and a highly fluorescent spot (quinazoline product) should appear at lower Rf.

  • Melting Point: The product should have a sharp melting point. (Literature range for similar derivatives: ~230–235 °C [4]).

References

  • Kabri, Y., et al. (2010). "Microwave-assisted synthesis of 2-aminoquinazolines." Tetrahedron Letters, 51(30), 3990-3992.

  • Besson, T., et al. (2020). "Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview." Frontiers in Chemistry, 8, 580086.[4]

  • Kappe, C. O. (2004). "Controlled microwave heating in modern organic synthesis." Angewandte Chemie International Edition, 43(46), 6250-6284.

  • Mphahlele, M. J., et al. (2021). "Synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one by Conventional Heating and Microwave Irradiation." Journal of Islamic Pharmacy, 6(2), 34-40.

Sources

Reagents for cyclization of 2-amino-5-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Cyclization Strategies for 2-Amino-5-Methoxybenzaldehyde

Abstract

2-Amino-5-methoxybenzaldehyde (2-AMB ) is a critical pharmacophore precursor used in the synthesis of 6-methoxyquinoline and 6-methoxyquinazoline scaffolds—structures foundational to antimalarial (e.g., Primaquine analogues) and anticancer therapeutics.[1][2] However, 2-AMB exhibits significant instability due to a high propensity for self-condensation (trimerization).[2] This Application Note details robust, self-validating protocols for the cyclization of 2-AMB , emphasizing in situ generation and specific reagent selection to maximize yield and purity.

Critical Handling & Stability Profile

The "Use-Immediately" Rule: Unlike stable benzaldehydes, free-base 2-AMB rapidly undergoes self-condensation to form imine oligomers (anhydro-bases) upon storage.[1]

  • Storage Form: Always store as the Hydrochloride Salt or generate in situ from 2-nitro-5-methoxybenzaldehyde.

  • Diagnostic Check: Before cyclization, check solubility.[2] The monomer is soluble in EtOH; oligomers are often insoluble precipitates.

  • In Situ Strategy: For optimal results, we recommend a "One-Pot, Two-Step" reduction-cyclization workflow (See Protocol A).

Reagent Toolkit & Selection Guide

Target ScaffoldReaction TypePrimary ReagentsCatalyst/AdditivesKey Benefit
Quinoline Friedländer AnnulationAcetaldehyde / AcetoneNaOH (Base) or L-Proline (Green)High yield, classic pathway for 6-methoxyquinolines.[1]
Quinoline Lewis Acid CatalysisAlkynes / Ketones

or

Mild conditions; avoids strong base side-reactions.[1]
Quinazoline Oxidative CyclizationBenzylamines / Aldehydes

/ DMSO
or TBHP
Metal-free; accesses 2-substituted quinazolines.[1][3]
Quinazoline CondensationUrea / Formamide

Direct route to Quinazolin-4-ones.[1]

Mechanistic Pathways & Logic

The following diagram illustrates the divergent pathways available for 2-AMB based on reagent selection.

G Start 2-Amino-5-methoxybenzaldehyde (Unstable Intermediate) Friedlander Friedländer Condensation (+ Ketone/Aldehyde) Start->Friedlander Path A (Base/Lewis Acid) Oxidative Oxidative Cyclization (+ Amine/Ammonium) Start->Oxidative Path B (Oxidant/NH4OAc) Self Oligomers (Dead End) Start->Self Storage > 24h Aldol Aldol Intermediate Friedlander->Aldol - H2O Quinoline 6-Methoxyquinoline Derivative Aldol->Quinoline Cyclodehydration Imine Aminal/Imine Intermediate Oxidative->Imine Condensation Quinazoline 6-Methoxyquinazoline Derivative Imine->Quinazoline Oxidation (-2H)

Figure 1: Divergent synthesis pathways. Path A (Blue) leads to Quinolines via condensation/dehydration.[2] Path B (Red) leads to Quinazolines via oxidative amination.[2]

Validated Experimental Protocols

Protocol A: Synthesis of 6-Methoxyquinoline (Friedländer)

Targeting the antimalarial core via Base-Catalyzed Condensation.[1][2]

Rationale: The methoxy group at position 5 is electron-donating, which can reduce the electrophilicity of the aldehyde.[2] Using a strong base (NaOH) ensures rapid deprotonation of the coupling partner (acetaldehyde/acetone), driving the reaction forward before 2-AMB can self-polymerize.[2]

Reagents:

  • 2-Amino-5-methoxybenzaldehyde (freshly liberated or 1.0 eq)[2]

  • Acetaldehyde (1.2 eq) or Acetone (for 2-methyl analog)[2]

  • Ethanol (Solvent)[2]

  • NaOH (10% aq.[2] solution, 0.5 eq)

Step-by-Step Workflow:

  • Preparation: Dissolve 2-Amino-5-methoxybenzaldehyde (5 mmol) in Ethanol (15 mL).

    • Checkpoint: Solution must be clear yellow. Turbidity indicates polymerization.

  • Addition: Add Acetaldehyde (6 mmol) dropwise at 0°C.

  • Catalysis: Add 10% NaOH (2.5 mL) slowly.

  • Reflux: Heat to reflux (78°C) for 2–4 hours.

    • Monitoring: Monitor TLC (Hexane:EtOAc 3:1).[2] The fluorescent blue spot of the aldehyde will disappear, replaced by a lower Rf spot (Quinoline) that fluoresces intensely under UV 254nm.[2]

  • Workup: Evaporate EtOH. Dilute with water (20 mL). Extract with DCM (3 x 15 mL).

  • Purification: The crude product is often pure enough for use.[1] If not, recrystallize from EtOH/Water.[2]

Protocol B: Synthesis of 6-Methoxyquinazoline (Oxidative)

Targeting kinase inhibitor scaffolds via Iodine-mediated Cyclization.[1][2]

Rationale: This method avoids metal catalysts, preventing heavy metal contamination in drug precursors.[1][2] Iodine acts as a mild Lewis acid to activate the carbonyl and an oxidant to aromatize the dihydro-intermediate.

Reagents:

  • 2-Amino-5-methoxybenzaldehyde (1.0 eq)[2]

  • Benzaldehyde (1.1 eq) - as the carbon source for C-2[1][2]

  • Ammonium Acetate (

    
    , 2.0 eq) - Nitrogen source[2]
    
  • Iodine (

    
    , 0.5 eq) or TBHP[2]
    
  • Solvent: DMSO or Methanol

Step-by-Step Workflow:

  • Mixing: In a round-bottom flask, combine 2-AMB (1 mmol), Benzaldehyde (1.1 mmol), and

    
     (2 mmol) in DMSO (3 mL).
    
  • Activation: Add molecular Iodine (0.5 mmol).

  • Reaction: Stir at 80–100°C for 6 hours. Open air (oxidative conditions).[2]

  • Quench: Cool to RT. Add saturated

    
     (sodium thiosulfate) to quench excess iodine (color changes from dark brown to yellow).[2]
    
  • Isolation: Extract with EtOAc. Wash with brine to remove DMSO.

  • Validation:

    
     NMR will show a characteristic singlet around 
    
    
    
    9.0–9.4 ppm (H-4 of quinazoline ring).[1][2]

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield / Tar Formation Self-condensation of 2-AMB.[1]Use freshly neutralized salt. Do not store the free aldehyde.
Incomplete Reaction Deactivation by 5-OMe group.Increase reaction temperature or switch to Lewis Acid (

)
catalysis.
Product is 2-substituted-amino-benzaldehyde Failure to cyclize (Schiff base only).[1][2]Ensure conditions are oxidative (for Quinazoline) or sufficiently basic/dehydrating (for Quinoline).[1][2]

References

  • Friedländer, P. (1882).[1][2] "Ueber die Darstellung von Chinolinderivaten aus o-Amidobenzaldehyd." Berichte der deutschen chemischen Gesellschaft. Link[2]

  • Cheng, Y., et al. (2008).[2] "Proline-catalyzed Friedländer condensation: a convenient synthesis of quinolines." Synthetic Communications. Link[2]

  • Marco-Contelles, J., et al. (2009). "Synthesis of Quinazolines: A Review." Chemical Reviews. Link[2]

  • Bhanage, B. M., et al. (2018).[2] "Molecular Iodine-Catalyzed Synthesis of Quinazolines." Journal of Organic Chemistry. Link[2]

Sources

Synthesis of Novel Schiff Bases from 6-Methoxyquinazolin-2-amine: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth exploration of the synthesis, characterization, and potential applications of Schiff bases derived from 6-methoxyquinazolin-2-amine, offering detailed protocols and scientific insights for professionals in drug discovery and chemical research.

Introduction: The Versatile Quinazoline Scaffold in Medicinal Chemistry

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] Derivatives of quinazoline have demonstrated potential as anticancer, anti-inflammatory, antimicrobial, and anticonvulsant agents. The introduction of a Schiff base (azomethine) linkage to the quinazoline nucleus offers a strategic approach to modulate the pharmacological properties of the parent molecule. Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are known for their diverse biological activities and their ability to coordinate with metal ions, further expanding their therapeutic potential.[2][3]

This application note provides a comprehensive guide to the synthesis and characterization of novel Schiff bases derived from 6-methoxyquinazolin-2-amine. The presence of the methoxy group at the 6-position can significantly influence the electronic properties and biological activity of the resulting Schiff bases, making this a particularly interesting starting material for the development of new therapeutic agents.

Synthesis of Schiff Bases: Mechanism and Experimental Protocol

The synthesis of Schiff bases from 6-methoxyquinazolin-2-amine and various aromatic aldehydes proceeds via a nucleophilic addition-elimination reaction. The reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the primary amino group of the 6-methoxyquinazolin-2-amine. Subsequent dehydration of the resulting carbinolamine intermediate yields the stable imine, or Schiff base.

General Reaction Scheme

The general reaction for the synthesis of Schiff bases from 6-methoxyquinazolin-2-amine is depicted below:

Sources

Introduction: The Strategic Importance of Solvent Selection

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to selecting the optimal solvent for reactions involving the versatile scaffold, 6-Methoxyquinazolin-2-amine. This document provides researchers, scientists, and drug development professionals with a detailed analysis of solvent effects, practical protocols, and troubleshooting guidance for key synthetic transformations.

6-Methoxyquinazolin-2-amine is a privileged heterocyclic scaffold, forming the core of numerous compounds investigated in medicinal chemistry and materials science. Its unique electronic and structural features make it a valuable building block for creating diverse molecular libraries. The success of any synthetic route involving this amine, however, is profoundly influenced by the choice of reaction solvent. A solvent is not merely an inert medium but an active participant that dictates solubility, modulates reactant and catalyst reactivity, stabilizes intermediates, and ultimately determines reaction yield, purity, and rate.

This application note provides a senior scientist's perspective on solvent selection for key reactions of 6-Methoxyquinazolin-2-amine. It moves beyond simple protocols to explain the underlying principles, enabling researchers to make rational, evidence-based decisions for their specific synthetic challenges. We will explore the physicochemical properties of the starting material, delve into the mechanistic role of solvents in critical reaction classes, and provide detailed, actionable protocols.

Physicochemical Properties and Solubility Profile

Understanding the inherent properties of 6-Methoxyquinazolin-2-amine is the foundation of rational solvent selection. The molecule possesses a combination of polar functional groups (a primary amine, a methoxy ether, and two nitrogen atoms within the quinazoline ring system) and a relatively non-polar aromatic core. This amphiphilic nature results in a nuanced solubility profile.

Predicted Solubility of 6-Methoxyquinazolin-2-amine

Solvent ClassSolvent ExamplePredicted SolubilityRationale & Comments
Polar Protic WaterLow[1]The aromatic core limits solubility despite hydrogen bonding capabilities. May be used as an anti-solvent for crystallization.
Methanol, EthanolModerate to High (when heated)[2]Good balance of polarity and hydrogen bonding. Excellent for reactions and often used for recrystallization.[2]
IsopropanolModerateOften used in nucleophilic substitution reactions involving quinazolines.[3][4]
Polar Aprotic DMSO, DMF, DMAcHighStrong dipole moments effectively solvate the polar functional groups. Excellent for SNAr and cross-coupling reactions.[3][4]
Acetonitrile (MeCN)ModerateA common solvent for a variety of transformations, offering a good balance of properties.[5]
Tetrahydrofuran (THF)ModerateA versatile ether solvent, widely used in cross-coupling reactions.[5][6][7]
1,4-DioxaneModerateA higher-boiling ether, classic solvent for Suzuki and Buchwald-Hartwig reactions.[5]
Non-Polar Toluene, XylenesLow to ModerateCan be effective for high-temperature reactions, particularly cross-couplings, where it helps solubilize non-polar coupling partners and ligands.[4][5][6]
Dichloromethane (DCM)ModerateGood for reactions at or below room temperature, such as acylations.
Hexanes, HeptaneVery LowPrimarily used as an anti-solvent for precipitation and purification.

Core Principles for Solvent Selection in Heterocyclic Amine Chemistry

The ideal solvent must satisfy several criteria simultaneously. The decision-making process can be visualized as a logical workflow.

cluster_input Reaction Inputs cluster_decision Solvent Selection Logic cluster_output Optimized Conditions A 6-Methoxyquinazolin-2-amine C Solubility Check: Are all components soluble? A->C B Reagents & Catalysts B->C D Reaction Type Analysis C->D Yes G Select Optimal Solvent C->G No (Re-evaluate) E Temperature Requirement: Does the reaction need heating? D->E F Workup Compatibility: Easy separation & purification? E->F F->G

Figure 1: Decision workflow for solvent selection.

  • Solubility: The primary function of a solvent is to dissolve reactants, reagents, and catalysts, enabling them to interact in the solution phase. Poor solubility is a common cause of slow or incomplete reactions. For heterogeneous reactions, the solvent must still facilitate interaction at the phase boundary.

  • Reaction Mechanism: The solvent's properties can dramatically influence the reaction pathway.

    • Polar Aprotic Solvents (DMSO, DMF): These are ideal for reactions involving charged intermediates, such as the Meisenheimer complexes in Nucleophilic Aromatic Substitution (SNAr), as they stabilize the charge separation without protonating the nucleophile.

    • Ethereal (THF, Dioxane) and Aromatic (Toluene) Solvents: These are mainstays in palladium-catalyzed cross-coupling reactions. Their ability to coordinate weakly with the metal center and dissolve bulky phosphine ligands is crucial for catalyst stability and activity.[8][9] The choice between a nonpolar solvent like toluene and a more polar one like dioxane can even alter the nature of the active catalytic species.[10]

  • Temperature Control: The solvent's boiling point determines the maximum temperature of a reaction at atmospheric pressure. High-boiling solvents like DMF, DMSO, or xylenes are chosen for reactions that require significant thermal energy to overcome activation barriers.

  • Work-up and Purification: The solvent should be easily removable after the reaction is complete and should not form azeotropes with water or other workup reagents if possible. Its miscibility with anti-solvents used for precipitation is also a key consideration.

Application Notes & Protocols for Key Reactions

Palladium-Catalyzed Cross-Coupling: Buchwald-Hartwig Amination

This reaction is a powerful method for forming C-N bonds, enabling the coupling of the 2-amino group with various aryl or heteroaryl halides.[11] Solvent choice is critical as it influences the solubility of the base, the activity of the palladium catalyst, and the stability of the catalytic intermediates.[12]

Solvent System Analysis:

  • Toluene and Dioxane: Classic choices. Toluene is less coordinating and suitable for high temperatures. Dioxane has better solvating power for polar substrates and some inorganic bases.[5]

  • DMAc (N,N-Dimethylacetamide): A polar aprotic solvent that can enhance the solubility of all components and often accelerates the reaction.

  • Bases: The choice of base (e.g., NaOt-Bu, Cs₂CO₃, K₃PO₄) is linked to the solvent. Strong bases like NaOt-Bu are often used in toluene or dioxane, while weaker, more soluble carbonate bases can be effective in polar solvents like DMAc.[12]

Pd0 L-Pd(0) OA_Complex L-Pd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition Amine_Coord [L-Pd(II)(Ar)(Amine)]+X- OA_Complex->Amine_Coord Ligand Exchange Amido_Complex L-Pd(II)(Ar)(Amide) Amine_Coord->Amido_Complex Deprotonation Amido_Complex->Pd0 Reductive Elimination Product Ar-Amine Amido_Complex->Product ArX Ar-X ArX->OA_Complex Amine Amine-H Amine->Amine_Coord Base Base Base->Amine_Coord BaseH Base-H+

Sources

Troubleshooting & Optimization

Technical Support Center: Strategies for Overcoming Solubility Challenges with 6-Methoxyquinazolin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 6-Methoxyquinazolin-2-amine. As researchers and drug development professionals, you are likely drawn to the quinazoline scaffold for its significant role in medicinal chemistry, forming the core of numerous biologically active compounds.[1] However, like many promising new chemical entities, 6-Methoxyquinazolin-2-amine presents a common yet significant hurdle: poor aqueous solubility.[2][3]

This guide is designed to provide you with not just protocols, but a deep, mechanistic understanding of why you are facing these challenges and how to overcome them. We will explore field-proven strategies, moving from simple adjustments to more complex formulation approaches, to ensure you can generate reliable and reproducible data in your experiments.

Section 1: Understanding the Physicochemical Challenge

Q: Why is 6-Methoxyquinazolin-2-amine so poorly soluble in neutral aqueous solutions?

A: The limited water solubility of 6-Methoxyquinazolin-2-amine is rooted in its molecular structure. Let's break it down:

  • Aromatic Scaffold: The core structure is a quinazoline ring system, which is bicyclic and aromatic.[4] Large, rigid aromatic systems are inherently hydrophobic ("water-fearing") and prefer to interact with themselves rather than with polar water molecules. This characteristic is often described as being like "brick dust"—molecules with high crystallinity and strong intermolecular forces that are difficult to disrupt.[5][6]

  • Basic Amine Group: The presence of a primary amine (-NH2) at the 2-position makes the molecule a weak base. In neutral water (pH ~7), this group is only partially protonated (ionized). The un-ionized form is less polar and thus less soluble.

  • Methoxy Group: The methoxy (-OCH3) group at the 6-position is an ether group. While it can accept a hydrogen bond, its contribution to overall polarity is minimal compared to the hydrophobic bulk of the ring system.

While specific experimental data for this exact molecule is scarce, we can infer its properties from structurally similar compounds. Quinazoline derivatives are known to have variable solubility depending on their substitutions, but many are poorly soluble in water.[1][7] The combination of a large hydrophobic core and its nature as a weak base makes it challenging to dissolve in standard neutral buffers.

Table 1: Predicted Physicochemical Properties of 6-Methoxyquinazolin-2-amine

PropertyPredicted Value/RangeImplication for Solubility
Molecular Weight ~175.19 g/mol Moderate size, but solubility is dominated by other factors.
logP (Octanol-Water Partition Coefficient) > 2.0Indicates a preference for a non-polar (oily) environment over water; signifies hydrophobicity.
pKa (Acid Dissociation Constant) 4.0 - 6.0As a weak base, the molecule will become significantly protonated and more soluble only at pH values below its pKa.
Aqueous Solubility (Predicted) < 0.1 mg/mL at pH 7.0Classified as "very slightly soluble" to "practically insoluble."

Section 2: Troubleshooting & Optimization Strategies

Here, we address the most common questions and provide step-by-step protocols to systematically improve the solubility of 6-Methoxyquinazolin-2-amine for your in vitro assays.

pH Modification: The First Line of Attack

A: Absolutely. This is the most effective and straightforward method for ionizable compounds like 6-Methoxyquinazolin-2-amine.[8][9] By lowering the pH of the solvent to a value at least 1-2 units below the compound's pKa, you can protonate the basic amine group. This creates a positively charged species (a salt), which is significantly more polar and, therefore, more soluble in water.[8][9][10]

Experimental Protocol: pH-Based Solubilization

Objective: To prepare a 10 mM stock solution in an acidic buffer.

Materials:

  • 6-Methoxyquinazolin-2-amine powder

  • Calibrated analytical balance[11]

  • Volumetric flasks (Class A recommended for accuracy)[11]

  • Sterile, deionized water

  • 1 M Hydrochloric Acid (HCl)

  • pH meter

Procedure:

  • Calculate Mass: Determine the mass of 6-Methoxyquinazolin-2-amine needed for your desired volume and concentration (e.g., for 10 mL of a 10 mM solution, you need 17.52 mg).

  • Prepare Acidic Buffer: Start with approximately 80% of your final volume of deionized water (e.g., 8 mL).

  • Initial pH Adjustment: While stirring, add 1 M HCl dropwise to the water until the pH is stable at ~2.0-3.0. This ensures a fully acidic environment for protonation.

  • Dissolve Compound: Add the pre-weighed compound to the acidic water. Stir or vortex. The compound should dissolve much more readily than in neutral water. Gentle warming (37°C) can be applied if dissolution is slow.

  • Final Volume Adjustment: Once fully dissolved, transfer the solution to a volumetric flask and add the acidic buffer (pH 2.0-3.0) to reach the final desired volume (e.g., 10 mL).[12]

  • Verify & Filter: Check the final pH. If necessary, adjust slightly. For cell-based assays, it is crucial to sterile-filter the final stock solution through a 0.22 µm syringe filter.

Causality: The acidic environment provides an excess of protons (H+), which are readily accepted by the lone pair of electrons on the nitrogen atom of the amine group. The resulting ammonium salt is an ionic species that interacts favorably with polar water molecules, leading to a dramatic increase in solubility.[8][9]

Diagram: Decision Workflow for pH-Based Solubility Testing

G start Start: Compound Precipitates check_pka Is the compound a weak base (amine present)? start->check_pka ph_mod Strategy: pH Modification check_pka->ph_mod Yes protocol Prepare acidic buffer (pH < pKa - 1) ph_mod->protocol dissolve Attempt to dissolve compound in buffer protocol->dissolve success Success: Compound Dissolved dissolve->success Visually Clear fail Failure: Still Insoluble dissolve->fail Precipitate Remains next_step Proceed to Co-Solvent Strategy fail->next_step

Caption: Workflow for pH modification strategy.

Co-Solvent Systems: When pH Isn't Enough

A: If pH modification is not viable, a co-solvent system is the next logical step.[8] This involves dissolving the compound in a water-miscible organic solvent first, and then diluting this stock solution into your aqueous experimental medium.[13] The organic co-solvent disrupts the hydrogen bonding network of water, reducing the overall polarity of the solvent system and making it more favorable for a hydrophobic molecule to dissolve.[8][13]

Commonly Used Co-Solvents:

  • Dimethyl Sulfoxide (DMSO): The most common choice for creating high-concentration stock solutions for in vitro screening.[14]

  • Ethanol (EtOH): A less toxic option suitable for certain applications.

  • Polyethylene Glycol 400 (PEG 400): Often used in formulations for its low toxicity and solubilizing power.[15]

  • N,N-Dimethylformamide (DMF): A strong solvent, shown to be effective for other quinazoline derivatives.[7]

Table 2: Recommended Co-Solvent Systems for Stock Solutions

Co-SolventMax Recommended Concentration in Cell CultureKey Considerations
DMSO < 0.5% (v/v)[16]Can be cytotoxic at higher concentrations. Always run a vehicle control.
Ethanol < 0.5% (v/v)Can affect enzyme activity and cell membranes.
PEG 400 < 1.0% (v/v)Generally well-tolerated but can be viscous.

Experimental Protocol: Preparing a DMSO Stock Solution

Objective: To prepare a 100 mM stock solution in 100% DMSO.

Materials:

  • 6-Methoxyquinazolin-2-amine powder

  • Anhydrous, cell-culture grade DMSO

  • Appropriate safety equipment (work in a chemical hood)

  • Microcentrifuge tubes or amber glass vials[14]

Procedure:

  • Calculate Mass: Weigh the required amount of compound for your desired stock concentration (e.g., 17.52 mg for 1 mL of a 100 mM stock).

  • Solubilization: Transfer the powder to a sterile vial. Add the calculated volume of 100% DMSO.

  • Mixing: Vortex vigorously. Gentle warming (up to 40-50°C) and sonication can be used to aid dissolution if needed. Ensure the solution is perfectly clear with no visible particulates.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[16] Store at -20°C or -80°C, protected from light and moisture.

Important Dilution Note: When preparing working solutions, dilute the DMSO stock in a stepwise manner.[16] Rapidly adding a small volume of concentrated DMSO stock into a large volume of aqueous buffer can cause the compound to precipitate immediately (a phenomenon known as "crashing out"). Instead, perform serial dilutions.

Use of Excipients: Cyclodextrins for Solvent-Free Formulations

A: Yes, complexation with cyclodextrins is an excellent strategy for increasing aqueous solubility without using organic co-solvents.[2][17] Cyclodextrins are cyclic oligosaccharides with a hydrophilic (water-loving) exterior and a hydrophobic (water-fearing) interior cavity.[18] The hydrophobic 6-Methoxyquinazolin-2-amine molecule can partition into this central cavity, forming an "inclusion complex."[18][19] The outside of this new complex is hydrophilic, allowing the entire package to dissolve readily in water.[2]

Commonly Used Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Highly water-soluble and has a low toxicity profile, making it a popular choice for pharmaceutical formulations.[20]

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): Also has very high water solubility and is used in several FDA-approved products.

Diagram: Cyclodextrin Inclusion Complex Mechanism

Caption: Encapsulation of a drug within a cyclodextrin.

Experimental Protocol: Preparation by Kneading Method

Objective: To prepare a drug-cyclodextrin complex to enhance aqueous solubility.

Materials:

  • 6-Methoxyquinazolin-2-amine

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Mortar and pestle

  • Water-ethanol mixture (e.g., 1:1 v/v)

Procedure:

  • Molar Ratio: A common starting point is a 1:1 or 1:2 molar ratio of the drug to HP-β-CD. Calculate the required mass for each.

  • Mixing: Place the HP-β-CD in a mortar and add a small amount of the water-ethanol mixture to form a paste.

  • Kneading: Add the drug powder to the paste and knead thoroughly with the pestle for 30-45 minutes. The mechanical energy and the presence of a small amount of solvent facilitate the inclusion of the drug into the cyclodextrin cavity.

  • Drying: Dry the resulting paste in an oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved, or use a vacuum oven to remove the solvent.

  • Final Product: The resulting dry powder is the inclusion complex. Test its solubility by attempting to dissolve it in water or your desired aqueous buffer. You should observe a significant increase in solubility compared to the free drug.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare and store a stock solution of this compound? For most in vitro applications, preparing a high-concentration (e.g., 10-100 mM) stock in 100% DMSO is the most practical approach.[14] Aliquot into single-use volumes to prevent contamination and degradation from multiple freeze-thaw cycles.[16] Store at -20°C or -80°C, protected from light.

Q2: My compound precipitated when I added my DMSO stock to my aqueous cell culture media. What happened? This is a common issue caused by a rapid change in solvent polarity. Your compound is soluble in DMSO but not in the highly aqueous media. When you add the stock, the local concentration of DMSO is not high enough to keep the drug dissolved. To fix this, use a serial dilution method or vortex the media vigorously while adding the stock solution dropwise to ensure rapid mixing. Also, ensure the final DMSO concentration in your media does not exceed 0.5%.[16]

Q3: I dissolved the compound in acidic buffer, but it precipitated when I adjusted the pH back to neutral for my experiment. How can I prevent this? This occurs because you are converting the soluble salt form back into the insoluble free base form. If the final concentration in your assay is above the compound's intrinsic solubility at neutral pH, it will precipitate. The solution is to either (a) lower the final concentration of the compound in the assay or (b) include a solubilizing excipient, like a small amount of co-solvent or cyclodextrin, in the final assay buffer to maintain solubility at neutral pH.

References

  • Dr. Reddy's. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. Dr. Reddy's API. Retrieved February 22, 2026, from [Link]

  • Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. Retrieved February 22, 2026, from [Link]

  • CIBTech. (n.d.). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. CIBTech. Retrieved February 22, 2026, from [Link]

  • Asian Journal of Pharmacy and Technology. (n.d.). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Asian Journal of Pharmacy and Technology. Retrieved February 22, 2026, from [Link]

  • American Pharmaceutical Review. (2024, April 1). How to Solve the Developability Challenges of Poorly Water Soluble New Chemical Entities for Oral Formulations. American Pharmaceutical Review. Retrieved February 22, 2026, from [Link]

  • MDPI. (2025, July 23). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Retrieved February 22, 2026, from [Link]

  • Innovare Academic Sciences. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Innovare Academic Sciences. Retrieved February 22, 2026, from [Link]

  • Blogs - News. (2024, October 25). Standard Solution Preparation: A Comprehensive Guide. Blogs - News. Retrieved February 22, 2026, from [Link]

  • Scholars Research Library. (n.d.). Enhancement of Solubility: A Pharmaceutical Overview. Scholars Research Library. Retrieved February 22, 2026, from [Link]

  • Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions. Bitesize Bio. Retrieved February 22, 2026, from [Link]

  • FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER? (2017, March 10). Retrieved February 22, 2026, from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2018, November 23). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. Retrieved February 22, 2026, from [Link]

  • Wikipedia. (n.d.). Quinazoline. Wikipedia. Retrieved February 22, 2026, from [Link]

  • SciELO. (n.d.). Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs. SciELO. Retrieved February 22, 2026, from [Link]

  • INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2013, January 1). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. Retrieved February 22, 2026, from [Link]

  • OAText. (n.d.). Inclusion complex formation of cyclodextrin with its guest and their applications. OAText. Retrieved February 22, 2026, from [Link]

Sources

Technical Support Center: Purification of Aminoquinazolines via Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical guide for navigating the complexities of aminoquinazoline purification by column chromatography. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to streamline your purification workflows. The inherent chemical properties of aminoquinazolines can present unique challenges during separation, but with a systematic approach, these hurdles can be readily overcome.

Understanding the Challenges

Aminoquinazolines, a vital scaffold in medicinal chemistry, often exhibit characteristics that complicate their purification.[1][2] Their basicity, arising from the amino group and other nitrogen-containing substituents, can lead to strong interactions with acidic stationary phases like silica gel.[1] This can result in poor separation, peak tailing, and in some cases, irreversible adsorption of the compound onto the column.[1] Furthermore, the polarity of these molecules may necessitate the use of highly polar mobile phase systems.[1] Some derivatives can also be sensitive to air, light, or acidic conditions, leading to degradation during the purification process.[1]

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific issues you may encounter during the column chromatography of aminoquinazolines, offering probable causes and actionable solutions.

Problem Probable Cause(s) Recommended Solution(s)
Low or No Product Recovery Irreversible adsorption onto silica gel: The basic amino group interacts strongly with acidic silanol groups on the silica surface.[1]1. Add a basic modifier: Incorporate 0.1-1% triethylamine (TEA) or a similar volatile base into your mobile phase. This deactivates the acidic sites on the silica, allowing your compound to elute.[1] 2. Switch stationary phase: Consider using neutral or basic alumina, or an amine-functionalized silica column.[1]
Compound decomposition on the column: The compound may be unstable under the chromatographic conditions.[1][3]1. Lower the temperature: Perform the chromatography in a cold room or with a jacketed column.[1] 2. Use degassed solvents: This minimizes the risk of oxidation.[1] 3. Work under an inert atmosphere: If your compound is particularly air-sensitive, perform the purification under nitrogen or argon.[1]
Poor Separation (Co-elution of Impurities) Inadequate mobile phase selectivity: The chosen solvent system does not provide sufficient resolution between the target compound and impurities.[1]1. Optimize the mobile phase: Systematically screen different solvent systems using Thin-Layer Chromatography (TLC) to find a system that provides better separation.[1] 2. Try a different stationary phase: A change in the stationary phase can alter the separation mechanism.[4] 3. Consider preparative HPLC: For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) may be necessary.[1]
Peak Tailing Strong interaction with the stationary phase: Similar to irreversible adsorption, but the compound eventually elutes, resulting in a broad, asymmetrical peak.1. Add a basic modifier: As with low recovery, adding a base like triethylamine to the mobile phase is highly effective.[1] 2. Decrease sample load: Overloading the column can exacerbate tailing.
Compound Elutes Too Quickly (Low Retention) Mobile phase is too polar: The solvent system is too strong, causing the compound to move with the solvent front.1. Decrease mobile phase polarity: Gradually decrease the percentage of the more polar solvent in your mobile phase.
Compound is very nonpolar: The compound has very little affinity for the polar stationary phase.1. Consider reversed-phase chromatography: In this technique, a nonpolar stationary phase is used with a polar mobile phase.[1]
Compound Won't Elute (High Retention) Mobile phase is not polar enough: The solvent system is too weak to move the polar compound down the column.[1]1. Gradually increase mobile phase polarity: Increase the proportion of the more polar solvent. For highly polar compounds, a gradient elution may be necessary.[1]
Compound is too polar for normal-phase chromatography: The compound has an extremely high affinity for the silica gel.[1]1. Switch to reversed-phase chromatography: This is often the best solution for very polar compounds.[1]

Frequently Asked Questions (FAQs)

Q1: Why is my aminoquinazoline derivative sticking to the silica gel column?

This is a very common issue stemming from the basic nature of the amino group, which interacts strongly with the acidic silanol groups on the surface of the silica gel.[1] To counteract this, you can add a small amount (0.1-1%) of a basic modifier like triethylamine to your mobile phase.[1] This will "cap" the acidic sites on the silica, reducing the interaction with your basic compound and allowing it to elute properly.[1]

Q2: How do I choose the right solvent system for my aminoquinazoline purification?

The best approach is to first screen various solvent systems using Thin-Layer Chromatography (TLC).[1] Aim for a solvent system that gives your desired compound an Rf value between 0.2 and 0.4, with good separation from any impurities. Common solvent systems for aminoquinazolines include mixtures of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol).[1] Remember to add a small amount of triethylamine to the TLC developing chamber to mimic the column conditions.

Q3: My aminoquinazoline seems to be degrading during purification. What can I do to prevent this?

Degradation can be a significant problem for sensitive aminoquinazoline derivatives.[1] To minimize this, consider the following precautions:

  • Work under an inert atmosphere: If your compound is prone to oxidation, perform all purification steps under nitrogen or argon.[1]

  • Use degassed solvents: Removing dissolved oxygen from your solvents can help prevent oxidative degradation.[1]

  • Protect from light: If your compound is light-sensitive, wrap your flasks and column in aluminum foil.[1]

  • Avoid strong acids: If possible, avoid using strong acids during your workup and purification steps.[1]

  • Keep it cold: Running the column at a lower temperature can slow down degradation reactions.[1]

Q4: Can I use reversed-phase chromatography for aminoquinazoline purification?

Yes, and in many cases, it is a highly effective alternative to normal-phase chromatography, especially for highly polar aminoquinazolines.[1] In reversed-phase chromatography, a nonpolar stationary phase (like C18-modified silica) is used with a polar mobile phase (often a mixture of water and acetonitrile or methanol).[5]

Experimental Protocols

Protocol 1: Slurry Packing a Silica Gel Column

A well-packed column is crucial for achieving good separation.

  • Prepare the slurry: In a beaker, mix the required amount of silica gel with your initial, least polar mobile phase to create a slurry. The consistency should be pourable but not too dilute.

  • Pack the column: Place a small plug of cotton or glass wool at the bottom of the column.[6] Add a layer of sand.[6] Pour the silica slurry into the column, gently tapping the side of the column to dislodge any air bubbles and ensure even packing.[6]

  • Equilibrate the column: Once the silica has settled, open the stopcock and allow the solvent to drain until it is just above the top of the silica bed. Do not let the column run dry. Add more of the initial mobile phase and run it through the column until the bed is stable and equilibrated.

Protocol 2: Sample Loading

Proper sample loading is key to achieving sharp bands and good resolution.

  • Dissolve the sample: Dissolve your crude aminoquinazoline mixture in a minimal amount of the mobile phase or a slightly more polar solvent.[1]

  • Load the sample: Carefully apply the dissolved sample to the top of the silica gel bed using a pipette.[1]

  • Allow the sample to adsorb: Let the solvent level drop until it is just at the top of the silica bed, allowing the sample to adsorb onto the stationary phase.

  • Add a layer of sand: Gently add a thin layer of sand on top of the sample to prevent disturbance of the sample band during the addition of the mobile phase.

Visualizing the Workflow

General Column Chromatography Workflow

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_column Prepare and Pack Column load_sample Load Sample onto Column prep_column->load_sample prep_sample Prepare Sample prep_sample->load_sample elute Elute with Mobile Phase load_sample->elute collect Collect Fractions elute->collect analyze Analyze Fractions (e.g., TLC) collect->analyze analyze->elute Separation incomplete, adjust mobile phase combine Combine Pure Fractions analyze->combine Fractions are pure isolate Isolate Purified Compound combine->isolate G cluster_recovery Low/No Recovery cluster_separation Poor Separation cluster_elution Elution Issues start Problem Encountered recovery_q Is the compound basic? start->recovery_q separation_q Have you optimized the mobile phase with TLC? start->separation_q elution_q Compound elutes too fast or too slow? start->elution_q add_base Add basic modifier (e.g., TEA) to mobile phase recovery_q->add_base Yes change_sp Consider alternative stationary phase (Alumina, Amine-silica) recovery_q->change_sp Still low recovery optimize_mp Screen different solvent systems separation_q->optimize_mp No change_sp2 Try a different stationary phase separation_q->change_sp2 Yes, still poor separation adjust_polarity Adjust mobile phase polarity elution_q->adjust_polarity Yes consider_rp Consider reversed-phase chromatography adjust_polarity->consider_rp Still problematic

Sources

Technical Support Center: Guanidine Cyclization in Quinazoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting guanidine cyclization in quinazoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial reaction. Here, we will delve into the mechanistic underpinnings of common challenges, providing actionable, field-proven solutions to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for guanidine-mediated quinazoline synthesis?

The synthesis of quinazolines using guanidine typically involves the condensation of a guanidine source with a bifunctional precursor containing an aniline or protected aniline moiety and an electrophilic carbonyl or cyano group. Common starting materials include 2-aminobenzonitriles, 2-aminobenzaldehydes, 2-aminobenzophenones, and their derivatives.[1] The choice of starting material often dictates the substitution pattern on the final quinazoline ring.

Q2: My reaction with guanidine hydrochloride is not proceeding. What is a likely cause?

Guanidine is often used as its hydrochloride salt for stability and ease of handling. However, for the cyclization to occur, the free base form of guanidine is required as the active nucleophile. If your reaction is not proceeding, it is highly probable that the guanidine hydrochloride has not been effectively neutralized. The addition of a suitable base, such as potassium hydroxide or cesium carbonate, is crucial to generate the free guanidine in situ.[2][3][4][5]

Q3: I'm observing a complex mixture of byproducts. What are the potential side reactions?

Several side reactions can occur during guanidine cyclization, leading to a complex product mixture. These can include the formation of urea or thiourea derivatives from the decomposition of the guanylating agent, or the accumulation of carbodiimide intermediates.[6] In some cases, especially with substituted guanidines, self-condensation or reaction with the solvent can also contribute to byproduct formation. Careful control of reaction conditions and stoichiometry is key to minimizing these unwanted pathways.

Q4: Can I use substituted guanidines in this reaction?

Yes, N-monosubstituted and N,N-disubstituted guanidines can be successfully employed to synthesize a variety of 2-aminoquinazoline derivatives.[7] However, the nature and size of the substituents can influence the reaction rate and yield due to steric hindrance or altered nucleophilicity. It is important to consider that bulky substituents may require more forcing reaction conditions or alternative catalytic systems to achieve efficient cyclization.[8]

Q5: Are there milder alternatives to traditional high-temperature methods?

Absolutely. Modern synthetic methods offer milder conditions for this transformation. For instance, the Chan-Evans-Lam coupling of (2-formylphenyl)boronic acids with guanidines, catalyzed by copper iodide (CuI) in methanol, provides a route to 2-aminoquinazolines under relatively gentle conditions.[7][9] Microwave-assisted synthesis has also emerged as a powerful technique to accelerate the reaction and often improve yields, sometimes even in the absence of a catalyst.[3][10]

Troubleshooting Guides

This section provides a deeper dive into specific experimental issues, offering explanations grounded in chemical principles and practical solutions.

Problem 1: Low to No Product Yield

A low or non-existent yield of the desired quinazoline is a common frustration. The root cause often lies in one of several key reaction parameters.

Troubleshooting Workflow: Low Yield

Start Low Yield Observed Check_Base Is the base adequate to neutralize guanidine HCl? Start->Check_Base Check_Temp Is the reaction temperature optimal? Check_Base->Check_Temp Yes Optimize_Base Screen stronger bases (e.g., KOH, Cs2CO3, KOtBu) Check_Base->Optimize_Base No Check_Solvent Is the solvent appropriate for reactant solubility and reactivity? Check_Temp->Check_Solvent Yes Optimize_Temp Perform temperature screen (e.g., reflux, microwave heating) Check_Temp->Optimize_Temp No Check_Catalyst If using a catalyst, is it active and appropriate? Check_Solvent->Check_Catalyst Yes Optimize_Solvent Test alternative solvents (e.g., EtOH, DMF, DMSO) Check_Solvent->Optimize_Solvent No Optimize_Catalyst Screen different catalysts/ligands (e.g., CuI, Cu2O) Check_Catalyst->Optimize_Catalyst No Success Improved Yield Check_Catalyst->Success Yes Optimize_Base->Check_Temp Optimize_Temp->Check_Solvent Optimize_Solvent->Check_Catalyst Optimize_Catalyst->Success

Caption: Decision tree for troubleshooting low product yield.

In-Depth Analysis and Solutions:

  • Ineffective Guanidine Free-Basing: As mentioned in the FAQs, guanidine hydrochloride requires a base to be an active nucleophile.

    • Causality: The positive charge on the guanidinium ion significantly reduces the nucleophilicity of the nitrogen atoms, preventing them from attacking the electrophilic center of the other reactant.

    • Solution: Employ a molar equivalent or slight excess of a suitable base. For reactions in protic solvents like ethanol, potassium hydroxide is often effective.[2][4][5] In aprotic solvents, stronger bases like cesium carbonate or potassium tert-butoxide may be necessary.[3][6]

  • Suboptimal Reaction Temperature: The cyclization step often has a significant activation energy barrier.

    • Causality: Insufficient thermal energy may lead to a slow or stalled reaction. Conversely, excessive heat can cause decomposition of starting materials or the desired product.

    • Solution: If the reaction is sluggish at room temperature or under mild heating, a gradual increase in temperature is warranted. Refluxing in a higher-boiling solvent like DMF or utilizing microwave irradiation can dramatically accelerate the reaction.[3][10] It is advisable to monitor the reaction by TLC or LC-MS to find the optimal temperature that maximizes product formation while minimizing degradation.

  • Poor Solvent Choice: The solvent plays a critical role in solubilizing reactants and mediating the reaction.

    • Causality: If the reactants are not fully dissolved, the reaction will be slow and inefficient. The polarity of the solvent can also influence the stability of intermediates and transition states.

    • Solution: For many guanidine cyclizations, polar aprotic solvents like DMF and DMSO are effective.[1][3] Protic solvents such as ethanol can also be suitable, particularly when using a base like KOH.[2][4] If solubility is an issue, consider screening a range of solvents.

ParameterRecommended Starting ConditionsAlternatives for Optimization
Base K₂CO₃, KOHCs₂CO₃, KOtBu, Et₃N
Solvent Ethanol, DMFMethanol, DMSO, Acetonitrile
Temperature Reflux (80-120 °C)Room Temperature to 150 °C, Microwave
Catalyst (if applicable) CuI, Cu₂OPd(OAc)₂, FeCl₂
Problem 2: Formation of N-Acylguanidine Instead of Cyclized Quinazoline

In some cases, the reaction may stall after the initial nucleophilic attack of guanidine on an ester or acyl group, yielding a stable N-acylguanidine intermediate without subsequent cyclization.

Reaction Mechanism: Desired vs. Stalled Reaction

cluster_0 Reaction Pathway Start Ester Precursor + Guanidine Intermediate N-Acylguanidine Intermediate Start->Intermediate Nucleophilic Acyl Substitution Product Quinazoline Product Intermediate->Product Intramolecular Cyclization (Requires heat/catalyst) Stalled Stalled Reaction Intermediate->Stalled

Caption: Pathway showing the formation of the N-acylguanidine intermediate.

In-Depth Analysis and Solutions:

  • Insufficient Energy for Cyclization: The intramolecular cyclization step often requires overcoming a higher activation barrier than the initial N-acylation.

    • Causality: The formation of the new ring involves bringing reactive centers into the correct geometry, which can be entropically disfavored.

    • Solution: Provide more energy to the system. This can be achieved by increasing the reaction temperature, switching to a higher-boiling solvent, or employing microwave irradiation.[3] The use of a Lewis acid catalyst could also facilitate the cyclization by activating the carbonyl group.

  • Unfavorable Conformation: The N-acylguanidine intermediate may adopt a conformation that is not conducive to cyclization.

    • Causality: Steric interactions or hydrogen bonding within the intermediate might lock it into a non-reactive conformation.

    • Solution: Changing the solvent can alter the conformational equilibrium. In some cases, the addition of a protic co-solvent might disrupt intramolecular hydrogen bonding and promote the reactive conformation.

Problem 3: Rearrangements and Unexpected Product Formation

In certain systems, particularly with highly substituted or strained quinazolinone precursors, rearrangements can occur, leading to unexpected guanidine-containing products.

  • Domino Rearrangement/Intramolecular Cyclization: For example, 2-chloroquinazolin-4(3H)-ones can react with primary diamines to undergo a domino process, yielding ring-fused N-acylguanidines instead of a simple substitution product.[8][11]

    • Causality: This complex transformation involves a series of steps, including nucleophilic attack, ring opening, and intramolecular cyclization, which are gated by the specific structure of the reactants.[8]

    • Solution: This is often a predictable outcome based on the starting materials. If this product is undesired, a different synthetic route to the target quinazoline should be considered. Conversely, this reactivity can be exploited to generate novel guanidine-containing scaffolds.[11]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Aminoquinazolines from 2-Aminobenzonitriles

This protocol is a generalized procedure based on common literature methods.

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the substituted 2-aminobenzonitrile (1.0 eq).

  • Addition of Guanidine and Base: Add guanidine hydrochloride (1.2-1.5 eq) and a suitable base such as potassium carbonate (2.0-3.0 eq).

  • Solvent Addition: Add a suitable solvent, such as DMF or ethanol.

  • Reaction: Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.

Protocol 2: Copper-Catalyzed Synthesis of 2-Aminoquinazolines

This protocol is adapted from the Chan-Evans-Lam coupling methodology.[7][9]

  • Reaction Setup: To an oven-dried flask, add (2-formylphenyl)boronic acid (1.0 eq), guanidine (as the free base or generated in situ from its salt with a base) (1.2 eq), and copper(I) iodide (CuI, 0.1 eq).

  • Solvent Addition: Add methanol as the solvent.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 60 °C) under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification: Upon completion, the reaction mixture is filtered to remove the catalyst. The filtrate is concentrated, and the resulting crude product is purified by column chromatography to yield the desired 2-aminoquinazoline.

References

  • ResearchGate. (n.d.). Guanidine Scope for the Synthesis of Aminoquinazolines. Retrieved from [Link]

  • Ozerov, A. A., et al. (2023). Synthesis and multifaceted pharmacological activity of novel quinazoline NHE-1 inhibitors. Pharmaceuticals, 16(1), 104. [Link]

  • Fonseca, L. C. S., et al. (2021). Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. Journal of the Brazilian Chemical Society, 32(8), 1545-1579. [Link]

  • Mishra, R., et al. (2005). Solid-phase synthesis of 2-aminoquinazolinone derivatives with two- and three-point diversity. Tetrahedron Letters, 46(46), 7953-7956. [Link]

  • Khan, I., et al. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 583527. [Link]

  • Kattuboina, A., et al. (2020). Divergent 2-Chloroquinazolin-4(3H)-one Rearrangement: Twisted-Cyclic Guanidine Formation or Ring-Fused N-Acylguanidines via a Domino Process. Chemistry – A European Journal, 26(11), 2415-2420. [Link]

  • Ozerov, A. A., et al. (2022). Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents. Molecules, 27(20), 7041. [Link]

  • Ozerov, A. A., et al. (2024). Synthesis and pharmacological properties of novel guanidine derivatives of quinazoline-2,4(1H,3H)-dione. Pharmacia, 71(3), 723-734. [Link]

  • Khan, I., et al. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 583527. [Link]

  • ResearchGate. (n.d.). Divergent 2‐Chloroquinazolin‐4(3H)‐one Rearrangement: Twisted‐Cyclic Guanidine Formation or Ring‐Fused N‐Acylguanidines via a Domino Process. Retrieved from [Link]

Sources

Optimizing recrystallization solvents for high purity quinazolines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Quinazoline Purification

Optimizing Recrystallization Solvents for High Purity Quinazolines

Welcome to the technical support center. As a Senior Application Scientist, my goal is to provide you with a comprehensive guide to mastering the recrystallization of quinazolines. This document moves beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and optimize your purification strategies.

Section 1: The First Principles of Solvent Selection

Question: What makes a solvent "ideal" for the recrystallization of my quinazoline derivative?

The perfect recrystallization solvent is governed by a set of core principles related to solubility, temperature, and impurity profiles.[1] The ideal solvent should exhibit a steep solubility curve for your target compound: high solubility at its boiling point and very low solubility at low temperatures (e.g., 0-4 °C).[2][3] This differential ensures maximum recovery of your purified product upon cooling.

The fundamental principle guiding your initial choice is "like dissolves like," which means polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[4][5][6] Quinazolines, being heterocyclic aromatic compounds, possess a degree of polarity that can be significantly altered by their substituents.[7][8] Therefore, a solvent's polarity is a critical parameter.

An ideal solvent must also satisfy these criteria:

  • Impurity Solubility: It should either completely dissolve impurities even when cold or not dissolve them at all, allowing for their removal by filtration at the appropriate stage.[2][9]

  • Chemical Inertness: The solvent must not react with your quinazoline derivative.[1][10]

  • Volatility: It should be sufficiently volatile to be easily removed from the final crystals during drying.[10][11]

  • Boiling Point: The solvent's boiling point should ideally be lower than the melting point of your compound to prevent it from "oiling out" instead of crystallizing.[11]

Section 2: A Systematic Workflow for Solvent Selection

Question: I have a novel quinazoline derivative. How do I systematically find the best recrystallization solvent?

Finding a suitable solvent when none is reported in the literature requires a methodical, small-scale screening approach.[2] This process minimizes the loss of valuable material while efficiently identifying a viable single or mixed-solvent system.

Experimental Protocol 1: Small-Scale Solvent Screening
  • Preparation: Place approximately 20-30 mg of your crude quinazoline product into several small test tubes.

  • Solvent Addition (Room Temp): To each test tube, add a different candidate solvent (e.g., water, ethanol, ethyl acetate, toluene, hexane) dropwise, starting with about 0.5 mL. Agitate the mixture. Note if the compound dissolves readily at room temperature. A solvent that dissolves the compound completely when cold is unsuitable for single-solvent recrystallization.[1]

  • Heating: For solvents that did not dissolve the compound at room temperature, gently heat the mixture to the solvent's boiling point. Add the hot solvent dropwise until the solid just dissolves.

  • Cooling & Observation: Allow the clear, hot solution to cool slowly to room temperature, and then place it in an ice bath. Observe for crystal formation.

  • Evaluation:

    • An ideal solvent is one where the compound is sparingly soluble at room temperature but fully soluble in a minimal amount of boiling solvent, and yields a large quantity of crystals upon cooling.[3]

    • A poor solvent is one where the compound is insoluble even at boiling. However, this may be a candidate for an "antisolvent" in a mixed-solvent system.

    • An unsuitable solvent is one where the compound is highly soluble at room temperature. This may be a candidate for a "solvent" in a mixed-solvent system.

Decision-Making Workflow for Solvent Selection

The following diagram illustrates the logical steps for determining the right solvent system based on the screening protocol.

SolventSelection cluster_0 Phase 1: Single Solvent Screening cluster_1 Phase 2: Outcome & Next Steps start Test solubility of ~20mg crude quinazoline in 0.5mL solvent is_soluble_rt Is it soluble at room temp? start->is_soluble_rt heat Heat to boiling. Add solvent dropwise until dissolved. is_soluble_rt->heat No unsuitable Unsuitable as single solvent. Consider as 'solvent' for mixed system. is_soluble_rt->unsuitable Yes is_soluble_hot Is it soluble when hot? heat->is_soluble_hot cool Cool slowly to room temp, then in ice bath. is_soluble_hot->cool Yes poor_solvent Poor solvent. Consider as 'antisolvent' for mixed system. is_soluble_hot->poor_solvent No crystals_form Do abundant crystals form? cool->crystals_form ideal Ideal Solvent Found! Proceed with bulk recrystallization. crystals_form->ideal Yes low_yield Poor recovery. Consider mixed-solvent system. crystals_form->low_yield No mixed_system No ideal single solvent found. Proceed to Mixed-Solvent Screening. unsuitable->mixed_system poor_solvent->mixed_system low_yield->mixed_system

Caption: A workflow for systematic single-solvent screening.

Section 3: Troubleshooting Guide

Question: My compound "oiled out" instead of forming crystals. What happened and how can I fix it?

Answer: "Oiling out" occurs when the solid melts in the hot solvent and comes out of the solution as a liquid rather than a solid crystal lattice.[12] This typically happens for one of two reasons:

  • Low Melting Point: The melting point of your compound (which can be depressed by impurities) is below the boiling point of the solvent you are using.[12][13]

  • High Concentration: The solution is too saturated upon cooling, causing the compound to separate out above its melting point.[12]

Troubleshooting Steps:

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent (10-20% more volume) to lower the saturation point.[12][13]

  • Slow Cooling: Allow the solution to cool much more slowly. You can do this by leaving the flask on a hot plate that is turned off or by insulating the flask. Slow cooling favors the formation of ordered crystals over an amorphous oil.[14]

  • Scratch/Seed: As the solution cools, vigorously scratching the inside of the flask with a glass rod at the solvent line can induce crystallization. If you have a pure seed crystal, adding it can also initiate proper crystal growth.[14]

  • Change Solvents: If the problem persists, your solvent's boiling point may be too high. Select a solvent with a lower boiling point or consider a mixed-solvent system.

Question: I've cooled my solution, even in an ice bath, but no crystals have formed. What should I do?

Answer: The failure of crystals to appear is a common issue, usually stemming from two main causes: using too much solvent or the formation of a stable supersaturated solution.[12][14]

Troubleshooting Steps:

  • Induce Crystallization (for Supersaturation):

    • Scratching: Use a glass rod to scratch the inner surface of the flask. The microscopic scratches provide nucleation sites for crystal growth.[14]

    • Seeding: Add a tiny crystal of the pure compound (if available) to the solution. This "seed" acts as a template for crystallization.[14]

  • Reduce Solvent Volume (If Too Much Was Used):

    • This is the most frequent cause of crystallization failure.[14] Gently heat the solution to boil off a portion of the solvent (10-20%). Be careful not to evaporate too much. Allow the more concentrated solution to cool again.

  • Final Resort: If all else fails, the solvent can be removed entirely by rotary evaporation to recover the crude solid. You can then re-attempt the recrystallization with a different solvent or a smaller volume of the original solvent.[13][14]

Question: My final yield of pure quinazoline is very low. What are the common causes of product loss?

Answer: A low yield suggests that a significant portion of your product was not recovered. Several procedural errors can lead to this:

  • Using Excessive Solvent: Dissolving the compound in too much hot solvent is a primary cause of low recovery, as a larger amount of the product will remain in the cold "mother liquor."[3][13]

  • Premature Crystallization: If the solution cools too quickly during the hot filtration step (to remove insoluble impurities), the product will crystallize in the filter paper along with the impurities.[12] To prevent this, use a slight excess of hot solvent and keep the filtration apparatus (funnel, flask) hot.[12]

  • Incomplete Crystallization: Not cooling the solution for a sufficient amount of time or at a low enough temperature will leave product dissolved in the solvent.

  • Washing with Room-Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will re-dissolve some of your product.[3]

Troubleshooting Diagram for Common Recrystallization Failures

Troubleshooting start Problem Encountered During Recrystallization oiling Compound 'Oiled Out' start->oiling no_crystals No Crystals Formed start->no_crystals low_yield Low Final Yield start->low_yield oil_sol1 Re-heat, add more solvent (10-20%) oiling->oil_sol1 Solution oil_sol3 Consider a lower-boiling point solvent oiling->oil_sol3 If persists no_xtal_sol1 Scratch flask with glass rod no_crystals->no_xtal_sol1 Try first no_xtal_sol3 Boil off some solvent to concentrate, then re-cool no_crystals->no_xtal_sol3 If supersaturation is not the issue yield_sol1 Was minimum boiling solvent used? low_yield->yield_sol1 Check yield_sol2 Was premature crystallization during hot filtration avoided? low_yield->yield_sol2 Check yield_sol3 Were crystals washed with ICE-COLD solvent? low_yield->yield_sol3 Check oil_sol2 Cool solution very slowly oil_sol1->oil_sol2 no_xtal_sol2 Add a 'seed' crystal no_xtal_sol1->no_xtal_sol2

Caption: A decision tree for troubleshooting common recrystallization problems.

Section 4: Frequently Asked Questions (FAQs)

Q1: When should I use a mixed-solvent system?

A mixed-solvent recrystallization is the method of choice when no single solvent has the ideal properties.[2] This situation arises when your quinazoline is either very soluble in all common solvents (even when cold) or very insoluble in them (even when hot). The technique uses a pair of miscible solvents: one in which the compound is highly soluble (the "solvent") and one in which it is insoluble (the "antisolvent").[15][16]

Q2: How do I perform a mixed-solvent recrystallization?

Experimental Protocol 2: Performing a Mixed-Solvent Recrystallization
  • Dissolve: Dissolve your crude compound in the minimum amount of the hot "solvent" (the one in which it is very soluble).

  • Add Antisolvent: While keeping the solution hot, add the "antisolvent" (the one in which it is insoluble) dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.[15]

  • Re-clarify: Add a few drops of the hot "solvent" back into the mixture until the cloudiness just disappears. The solution is now perfectly saturated.[15]

  • Cool and Isolate: Cool the solution slowly, as you would for a single-solvent recrystallization, to allow crystals to form. Isolate them by filtration.

Q3: My purified crystals are still colored. How can I fix this?

Colored impurities can often be removed by adding a small amount of activated charcoal (decolorizing carbon) to the hot solution before filtration.[1][17] The highly porous charcoal adsorbs the colored compounds. Use charcoal sparingly (1-2% of the solute's weight), as it can also adsorb your product, reducing the yield. After adding charcoal, heat the solution for a few minutes and then perform a hot gravity filtration to remove the charcoal and any insoluble impurities.

Q4: Can the basicity of the quinazoline ring be used to my advantage during purification?

Yes. The nitrogen atoms in the quinazoline ring provide basic sites.[7] For certain derivatives, particularly those that are difficult to crystallize from organic solvents, an acid-base purification strategy can be effective. This involves dissolving the crude product in a dilute aqueous acid (like HCl), which protonates the quinazoline to form a water-soluble salt. The solution can then be washed with an organic solvent to remove non-basic impurities. Subsequently, neutralizing the aqueous solution with a base will precipitate the pure, free-base quinazoline, which can then be collected and potentially recrystallized from a suitable organic solvent.[18]

Data Resources

Table 1: Properties of Common Solvents for Quinazoline Recrystallization

SolventBoiling Point (°C)Relative PolarityDielectric Constant (ε)Suitability & Notes
Water1001.00080.1Good for highly polar or salt-form quinazolines. Often used as an antisolvent with alcohols.[8][19]
Ethanol780.65424.5A versatile, moderately polar solvent. Good general-purpose choice for many quinazolines.[19][20]
Methanol650.76232.7More polar than ethanol. Effective for more polar derivatives.[4][19]
Isopropanol820.54619.9Less polar than ethanol; good alternative if compound is too soluble in ethanol.[19]
Ethyl Acetate770.2286.0Medium polarity. Good for less polar quinazolines. Often paired with hexanes.[11][19]
Acetone560.35520.7Medium polarity, low boiling point. Can be effective but rapid evaporation can be an issue.[19]
Dichloromethane400.3099.1Low boiling point, effective for non-polar compounds. Use with good ventilation.[19]
Toluene1110.0992.4Non-polar, high boiling point. Good for non-polar quinazolines.[11][19]
Hexane(s)~690.0091.9Very non-polar. Rarely used as a primary solvent; excellent as an antisolvent.[11][19]

Data compiled from multiple sources. Polarity values can vary slightly depending on the scale used.[11][19][21]

References

  • Mixed-solvent recrystallisation. University of York, Chemistry Teaching Labs. [Link]

  • Solvent Choice. University of York, Chemistry Teaching Labs. [Link]

  • Solubility of Organic Compounds. Chemistry Steps. [Link]

  • Solubility of organic compounds (video). Khan Academy. [Link]

  • Solvent Selection and Recrystallization Guide. Scribd. [Link]

  • Problems in recrystallization. Biocyclopedia. [Link]

  • Polarity of Solvents. Source Not Specified. [No URL available]
  • Solvents and Polarity. Source: "Solvents and Solvent Effects in Organic Chemistry," Christian Reichardt. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Recrystallization1. Source Not Specified. [No URL available]
  • Recrystallization. Source Not Specified. [No URL available]
  • Recrystallization using two solvents. YouTube. [Link]

  • Problems with Recrystallisations. University of York, Chemistry Teaching Labs. [Link]

  • Crystallization. Source Not Specified. [No URL available]
  • Quinazoline. Wikipedia. [Link]

  • Experiment : Recrystallization – Part I: Solvent Selection. Science Learning Center. [Link]

  • Solubility of Organic Compounds. Source Not Specified. [No URL available]
  • Solvents and Polarity. University of Rochester, Department of Chemistry. [Link]

  • Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • Solubility of Organic Compounds: Principle and Examples 2026. chemistrysh.com. [Link]

  • Principles of Solubility in Organic Chemistry with Nadia Korovina. YouTube. [Link]

  • 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Chemistry and activity of quinazoline moiety: A systematic review study. International Journal of Pharmaceutical and Chemical Analysis. [Link]

  • Polarities of Solvents. Shodex HPLC Columns and Standards. [Link]

  • Recrystallization (chemistry). EBSCO Research Starters. [Link]

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. [Link]

  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PMC. [Link]

  • Synthesis of quinazolinones. Organic Chemistry Portal. [Link]

  • Experiment 2: Recrystallization. Source Not Specified. [No URL available]
  • How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. [Link]

  • Properties of Common Organic Solvents. Source Not Specified. [No URL available]
  • Recrystallization. Source Not Specified. [No URL available]
  • A short review on synthetic strategies towards quinazoline based anticancer drugs. arkat usa. [Link]

  • Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation. Taylor & Francis Online. [Link]

  • Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. ResearchGate. [Link]

  • Help! Recrystallization sources of error. Reddit. [Link]

Sources

Technical Support Center: Resolving NMR Spectral Overlap in Quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinazoline derivatives. This guide is designed to provide you with practical, in-depth solutions for a common and often frustrating challenge in the structural elucidation of these compounds: NMR spectral overlap. Given the complex aromatic nature of the quinazoline scaffold, severe overlap of proton signals is a frequent obstacle to unambiguous characterization.

This resource is structured to move from frequently encountered issues to more advanced troubleshooting strategies. We will delve into the "why" behind each technique, empowering you to make informed decisions in your experimental design.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial hurdles in the NMR analysis of quinazoline derivatives.

Question 1: Why are the aromatic proton signals in my ¹H NMR spectrum of a quinazoline derivative so heavily overlapped?

Answer:

Signal overlap in the aromatic region of ¹H NMR spectra is a well-known challenge when analyzing quinazoline derivatives. This arises from the relatively similar electronic environments of the protons on the fused ring system.[1] The chemical shifts of these protons typically fall within a narrow range, often between 7.0 and 8.5 ppm, leading to complex and poorly resolved multiplets.[2][3] The specific substitution pattern on the quinazoline core will further influence the extent of this overlap.

Question 2: My observed chemical shifts don't align with literature values for a similar quinazoline derivative. What could be the cause?

Answer:

Several factors can contribute to discrepancies between your experimental data and published literature values:

  • Solvent Effects: The choice of deuterated solvent can significantly influence proton and carbon chemical shifts.[1] Aromatic solvents like benzene-d₆, for instance, can induce different shifts compared to chloroform-d (CDCl₃) due to π-π stacking interactions.[1] Always ensure you are comparing your data to literature values obtained in the same solvent.

  • Concentration Differences: Intermolecular interactions can affect chemical shifts, especially at high concentrations.[1] Literature data is often reported for dilute solutions.

  • pH of the Sample: The nitrogen atoms in the quinazoline ring are basic and can be protonated. This protonation state dramatically alters the electronic structure and, consequently, the NMR chemical shifts.[1] Traces of acid or variations in the pH of the NMR solvent can lead to significant differences.

  • Substituent Effects: Even minor differences in the substituents on the quinazoline ring can have a substantial impact on the chemical shifts of all protons and carbons in the molecule.[1]

Question 3: I'm seeing broad peaks in my ¹H NMR spectrum. What's the cause and how can I fix it?

Answer:

Peak broadening can obscure valuable coupling information and hinder accurate integration. Common causes include:

  • Poor Shimming: The magnetic field may not be homogeneous across your sample. Re-shimming the spectrometer is the first step to address this.

  • Presence of Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening. If suspected, passing your sample through a small plug of silica gel or celite can help.

  • Chemical Exchange: If your molecule is undergoing conformational changes or proton exchange on the NMR timescale, you may observe broadened signals. Running the experiment at different temperatures (Variable Temperature NMR) can help to either sharpen the signals by moving into a fast or slow exchange regime.

  • Sample Preparation: Ensure your sample is fully dissolved and free of any solid particles by filtering it into the NMR tube. Use a high-quality NMR tube and an appropriate amount of deuterated solvent (typically a height of 4-5 cm).[1]

Part 2: Troubleshooting Guides for Advanced Spectral Resolution

When simple adjustments are insufficient, the following advanced techniques can be employed to resolve spectral overlap.

Guide 1: Strategic Solvent Selection

The choice of solvent is a powerful yet simple tool to alter the chemical shifts of your compound. By changing the solvent, you can often induce differential shifts in the overlapping protons, leading to better resolution.

The Underlying Principle: Solvents can interact with the solute in various ways, including through hydrogen bonding, dipole-dipole interactions, and aromatic solvent-induced shifts (ASIS). Aromatic solvents like benzene-d₆ or pyridine-d₅ can cause significant changes in the chemical shifts of protons in aromatic molecules due to their magnetic anisotropy.

Recommended Solvents to Try:

SolventCommon AbbreviationKey Characteristics & Potential Effects on Quinazoline Derivatives
Chloroform-dCDCl₃A common, relatively non-polar solvent. Often a good starting point.[4][5]
Dimethyl sulfoxide-d₆DMSO-d₆A highly polar, aprotic solvent. Can be effective at breaking up intermolecular hydrogen bonding and is good for less soluble compounds.[4][6][7]
Benzene-d₆C₆D₆An aromatic solvent that can induce significant upfield or downfield shifts (ASIS effect) due to π-stacking interactions.[1] This is often very effective at resolving aromatic signal overlap.
Acetonitrile-d₃CD₃CNA polar, aprotic solvent with a different polarity profile than DMSO-d₆.
Methanol-d₄CD₃ODA polar, protic solvent. Can be useful if proton exchange with the solvent is desired or if hydrogen bonding interactions need to be altered.
Guide 2: Harnessing the Power of 2D NMR Spectroscopy

Two-dimensional (2D) NMR techniques are indispensable for resolving severe spectral overlap by spreading the signals into a second dimension.[1][8][9][10]

Workflow for 2D NMR Analysis of Quinazoline Derivatives:

G cluster_1d 1D NMR cluster_2d 2D NMR Experiments cluster_analysis Structural Elucidation H1_NMR ¹H NMR COSY COSY H1_NMR->COSY Identifies J-coupled protons HSQC HSQC H1_NMR->HSQC HMBC HMBC H1_NMR->HMBC NOESY NOESY/ROESY H1_NMR->NOESY Identifies protons close in space C13_NMR ¹³C NMR C13_NMR->HSQC Correlates protons to directly attached carbons C13_NMR->HMBC Correlates protons to carbons over 2-3 bonds Connectivity Proton-Proton Connectivity COSY->Connectivity Direct_Correlation Direct ¹H-¹³C Correlation HSQC->Direct_Correlation Long_Range_Correlation Long-Range ¹H-¹³C Correlation HMBC->Long_Range_Correlation Spatial_Proximity Through-Space Correlations NOESY->Spatial_Proximity Final_Structure Final Structure Assignment Connectivity->Final_Structure Direct_Correlation->Final_Structure Long_Range_Correlation->Final_Structure Spatial_Proximity->Final_Structure

Caption: A typical workflow for utilizing 2D NMR experiments to elucidate the structure of a quinazoline derivative.

Detailed Experimental Protocols:

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are scalar-coupled to each other, typically through two or three bonds. It is invaluable for tracing out the spin systems within the quinazoline ring and its substituents.[1]

    • Methodology:

      • Acquire a standard ¹H NMR spectrum to determine the spectral width.

      • Load a standard COSY pulse program (e.g., cosygpqf on Bruker instruments).

      • Set the spectral width in both dimensions (F2 and F1) to encompass all proton signals.

      • Set the number of scans (NS) to 2-8 and the number of increments in the F1 dimension (TD(F1)) to 256 or 512.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. By spreading the proton signals out based on the chemical shifts of the carbons they are attached to, it can effectively resolve severe overlap in the ¹H spectrum.[1][10]

    • Methodology:

      • Acquire ¹H and ¹³C NMR spectra to determine the respective spectral widths.

      • Load a standard HSQC pulse program (e.g., hsqcedetgpsisp2.3 on Bruker instruments).

      • Set the spectral width in F2 to the proton spectral width and in F1 to the carbon spectral width.

      • The experiment is optimized for an average one-bond ¹JCH coupling constant, typically around 145-160 Hz for aromatic compounds.

      • Set the number of scans (NS) to 4-16 and the number of increments in F1 (TD(F1)) to 128 or 256.

  • HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two to three bonds. This is crucial for assigning quaternary carbons and piecing together different fragments of the molecule.[1][9][10]

    • Methodology:

      • Use the same spectral widths as determined for the HSQC experiment.

      • Load a standard HMBC pulse program (e.g., hmbcgplpndqf on Bruker instruments).

      • The experiment is optimized for a long-range coupling constant, typically set to 8-10 Hz.

      • Set the number of scans (NS) to 8-32 and the number of increments in F1 (TD(F1)) to 256 or 512.

Guide 3: Employing Chemical Shift Reagents

In cases of extreme spectral overlap, particularly in the aromatic region, the use of lanthanide shift reagents (LSRs) can be a powerful, albeit more advanced, solution.

The Underlying Principle: LSRs are paramagnetic lanthanide complexes that can reversibly bind to Lewis basic sites in the analyte molecule (such as the nitrogen atoms in the quinazoline ring). This interaction induces large changes in the chemical shifts of nearby protons. The magnitude of the induced shift is dependent on the distance of the proton from the lanthanide ion, often leading to a dramatic spreading out of the spectrum.

Commonly Used Lanthanide Shift Reagents:

ReagentLanthanide IonTypical Induced Shift Direction
Eu(fod)₃ (Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)europium(III))Europium (Eu³⁺)Downfield
Pr(fod)₃ (Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)praseodymium(III))Praseodymium (Pr³⁺)Upfield

Experimental Protocol for Using LSRs:

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of your purified quinazoline derivative in a non-coordinating solvent like CDCl₃.

  • Incremental Addition: Prepare a stock solution of the LSR in the same deuterated solvent. Add a small, known amount of the LSR stock solution to your NMR sample.

  • Acquire and Analyze: After each addition, gently mix the sample and re-acquire the ¹H NMR spectrum.

  • Repeat: Continue this process of incremental addition and spectral acquisition until sufficient signal dispersion is achieved or until peak broadening becomes problematic.

  • Data Interpretation: By plotting the change in chemical shift for each proton against the molar ratio of LSR to substrate, you can often assign protons based on their proximity to the binding site.

Decision Tree for Resolving Spectral Overlap:

G Start Overlapping Aromatic Signals in ¹H NMR ChangeSolvent Change NMR Solvent (e.g., CDCl₃ to C₆D₆) Start->ChangeSolvent CheckResolution Is overlap resolved? ChangeSolvent->CheckResolution Run2DNMR Acquire 2D NMR Spectra (COSY, HSQC, HMBC) CheckResolution->Run2DNMR No Success Structure Elucidated CheckResolution->Success Yes CheckAssignment Can all signals be unambiguously assigned? Run2DNMR->CheckAssignment UseLSR Use Lanthanide Shift Reagents (e.g., Eu(fod)₃) CheckAssignment->UseLSR No CheckAssignment->Success Yes Consult Consult with NMR Specialist CheckAssignment->Consult Still Ambiguous UseLSR->CheckAssignment

Caption: A decision-making flowchart for troubleshooting NMR spectral overlap in quinazoline derivatives.

References

  • Journal of the Chemical Society, Perkin Transactions 2. 13C NMR relaxation study and 2D correlation spectroscopic investigation of some quinazoline- and pyrido(4,3-d)pyrimidine-2(1H)-ones and -thiones. RSC Publishing. Available at: [Link]

  • Wenzel, T. J., & Patton, W. R. (2016). New binuclear lanthanide NMR shift reagents effective for aromatic compounds. Journal of the American Chemical Society. Available at: [Link]

  • Antonov, V. K., et al. (2020). N- and / or O- Alkylation of Quinazolinone Derivatives. Organic & Medicinal Chem IJ, 10(2). Juniper Publishers. Available at: [Link]

  • Dasari, S. R., et al. (2016). SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. International Journal of Chemical Sciences, 14(4), 2751-2760. TSI Journals. Available at: [Link]

  • El-Sayed, M. A. A., et al. (2024). Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. Future Journal of Pharmaceutical Sciences, 20(1), 59. PMC. Available at: [Link]

  • Reich, H. J. (2020). NMR Spectroscopy. University of Wisconsin. Available at: [Link]

  • International Journal for Multidisciplinary Research. (2024). Design, Synthesis, and In-silico Evaluation of Quinazoline Derivatives as Anti-Inflammatory Agents. IJFMR, 6(6). Available at: [Link]

  • Abbas, S. Y. 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. SciSpace. Available at: [Link]

  • Semantic Scholar. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Available at: [Link]

  • ResearchGate. 1 H-NMR spectra for synthesized quinazoline semicarbazone derivatives. Available at: [Link]

  • Iranian Journal of Pharmaceutical Research. (2019). Highly Efficient, One Pot, Solvent and Catalyst, Free Synthesis of Novel Quinazoline Derivatives under Ultrasonic Irradiation and Their Vasorelaxant Activity Isolated Thoracic Aorta of Rat. PMC. Available at: [Link]

  • Russian Journal of Organic Chemistry. (2025). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Available at: [Link]

  • Abraham, R. J., et al. (1995). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Magnetic Resonance in Chemistry, 33(1), 29-37. RSC Publishing. Available at: [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. Available at: [Link]

  • MDPI. (2024). New Quinazolin-4(3H)-One Derivatives Incorporating Isoxazole Moiety as Antioxidant Agents: Synthesis, Structural Characterization, and Theoretical DFT Mechanistic Study. Available at: [Link]

  • Heterocyclic Letters. A CONVENIENT SYNTHESIS OF QUINAZOLINES DIMERS DERIVATIVES. Available at: [Link]

  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Available at: [Link]

  • Nature. (2018). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. PMC. Available at: [Link]

  • ResearchGate. Quinazolinone is shown at 600 MHz frequency. Spectra of 1 H NMR in DMSO. Available at: [Link]

  • Mestrelab Research. (2014). qNMR of mixtures: what is the best solution to signal overlap?. Available at: [Link]

  • ResearchGate. Fragment of 1 H NMR spectrum (400 MHz, dmso d 6 +ccl 4 ). Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2020). Synthesis and properties of quinazoline-based versatile exciplex-forming compounds. Available at: [Link]

  • IntechOpen. (2020). Introductory Chapter: The Newest Research in Quinazolinone and Quinazoline Derivatives. Available at: [Link]

Sources

Validation & Comparative

Comparative Binding Kinetics: Quinazoline-2-amine Derivatives vs. Non-Quinazoline Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Focus Application:


-Adrenoceptor Modulation in Drug Discovery

Executive Summary

The quinazoline-2-amine scaffold represents a "privileged structure" in medicinal chemistry, most historically significant as the core pharmacophore for


-adrenergic receptor (

-AR) antagonists (e.g., Prazosin, Doxazosin). While widely successful in treating hypertension and benign prostatic hyperplasia (BPH), this scaffold faces stiff competition from sulfonamide-based non-quinazoline alternatives (e.g., Tamsulosin) which offer superior subtype selectivity (

vs.

).

This guide provides a technical comparison of the binding affinity (


), selectivity profiles, and kinetic behaviors of classic quinazoline-2-amine derivatives against their primary clinical alternatives. It also details the industry-standard radioligand binding protocol required to generate this data.

Structural Basis & SAR Logic

To understand the binding data, one must understand the interaction mode. The quinazoline-2-amine core functions as a rigid anchor, while the C-4 and C-6/7 substituents dictate pharmacokinetic properties and secondary pocket interactions.

The Pharmacophore "Warhead"
  • The Core (Quinazoline-2-amine): The protonated N-1 and the 2-amino group form a critical bidentate hydrogen bond/salt bridge with Asp113 (in TM3) of the

    
    -AR. This mimics the endogenous catecholamine binding.
    
  • The "Tail" (Piperazine/Furan moieties): Substituents at the 4-position (e.g., the piperazine ring in Prazosin) extend into the extracellular vestibule, influencing metabolic stability and solubility.

  • The Selectivity Switch: The rigidity of the quinazoline ring often leads to "flat" binding across subtypes (

    
    , 
    
    
    
    ,
    
    
    ). Non-quinazoline alternatives like Tamsulosin utilize a flexible sulfamoyl-phenethylamine chain to access a distinct hydrophobic pocket in the
    
    
    subtype, granting "uroselectivity."
Visualization: SAR & Binding Mode Logic

SAR_Logic Scaffold Quinazoline-2-amine Core Interaction Salt Bridge (Asp113) Scaffold->Interaction Anchors via N-1 Substituent C-4 Piperazine/Furan Scaffold->Substituent Derivatization Effect High Affinity (nM range) Non-Selective Interaction->Effect Drives Potency Substituent->Effect Modulates PK Alt_Effect Subtype Selectivity (Alpha-1A) Effect->Alt_Effect Contrast Alternative Sulfonamide Scaffold (Tamsulosin) Alternative->Alt_Effect Flexible Binding

Figure 1: Logical flow of Structure-Activity Relationship (SAR) for Quinazoline-2-amines versus flexible alternatives.

Comparative Analysis: Binding Affinity & Selectivity

The following data synthesizes historical


 (Inhibition Constant) values derived from displacement assays using [

H]-Prazosin in cloned human receptors.
Table 1: Comparative Binding Profile
CompoundScaffold ClassAffinity

(nM)
Selectivity ProfileClinical Consequence
Prazosin Quinazoline-2-amine0.1 – 0.5 Non-selective (

)
Potent BP reduction; risk of orthostatic hypotension due to vascular

blockade.
Doxazosin Quinazoline-2-amine0.5 – 1.0 Non-selectiveLonger half-life due to bulky side chain; similar side effect profile to Prazosin.
Terazosin Quinazoline-2-amine1.0 – 2.5 Non-selectiveIntermediate potency; high water solubility.
Tamsulosin Sulfonamide (Non-Quinazoline)0.1 – 0.2 (

)
Selective (

by ~10-30x)
"Uroselective." Relaxes prostate smooth muscle (

) with minimal vascular hypotension (

).
Alfuzosin Quinazoline-2-amine variant0.3 – 1.0 Functionally UroselectiveDespite quinazoline core, exhibits functional prostate selectivity due to tissue accumulation, not receptor affinity.
Interpretation for Drug Developers
  • Potency Ceiling: The quinazoline-2-amine scaffold has essentially hit the "potency ceiling" (sub-nanomolar affinity). Further optimization of the core for affinity yields diminishing returns.

  • The Selectivity Gap: If your goal is tissue-specific targeting (e.g., BPH without hypotension), the rigid quinazoline core is inferior to flexible scaffolds (Tamsulosin) unless coupled with tissue-accumulation properties (Alfuzosin).

  • Kinetic Discrimination: Prazosin exhibits rapid association and dissociation. Tamsulosin shows slower dissociation kinetics from the

    
     subtype, contributing to its prolonged duration of action.
    

Experimental Protocol: Radioligand Binding Assay

Objective: Determine the Equilibrium Dissociation Constant (


) and Inhibition Constant (

) of a novel quinazoline derivative. Standard: Competition binding using [

H]-Prazosin
as the radiotracer.
Materials & Reagents[2][3][4][5][6][7][8][9][10]
  • Receptor Source: Membranes from CHO (Chinese Hamster Ovary) cells stably expressing human

    
    -AR.
    
  • Radioligand: [

    
    H]-Prazosin (Specific Activity ~70-80 Ci/mmol).
    
  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl

    
    , 1 mM EDTA, pH 7.4.
    
    • Note: MgCl

      
       is critical for stabilizing the receptor-G-protein complex.
      
  • Non-Specific Binding (NSB) Control: 10

    
    M Phentolamine.
    
Step-by-Step Workflow
  • Membrane Preparation:

    • Thaw frozen membrane aliquots on ice.

    • Homogenize gently (Polytron, burst of 5s) in Assay Buffer.

    • Dilute to final concentration of ~5-10

      
      g protein/well.
      
  • Plate Setup (96-well format):

    • Total Binding (TB): Buffer + Membrane + [

      
      H]-Prazosin (0.2 nM final).
      
    • Non-Specific Binding (NSB): Phentolamine (10

      
      M) + Membrane + [
      
      
      
      H]-Prazosin.
    • Test Compounds: Serial dilutions (e.g.,

      
       M to 
      
      
      
      M) + Membrane + [
      
      
      H]-Prazosin.
  • Incubation:

    • Incubate plates at 25°C for 60 minutes .

    • Why? Equilibrium must be reached to calculate valid

      
      . Prazosin reaches equilibrium relatively quickly (30-45 mins).
      
  • Harvesting (Filtration):

    • Pre-soak GF/C glass fiber filters in 0.3% Polyethyleneimine (PEI) for 1 hour.

    • Critical: PEI reduces the cationic radioligand sticking to the negatively charged glass fibers (lowers background noise).

    • Filter using a cell harvester (e.g., PerkinElmer Filtermate).[1]

    • Wash 3x with ice-cold wash buffer (50 mM Tris-HCl).

  • Quantification:

    • Dry filters.[1] Add liquid scintillation cocktail.

    • Count radioactivity (CPM) on a Beta-counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - NSB.

    • Fit data to a one-site competition model (Sigmoidal dose-response).

    • Derive

      
      .[2][3][4][5]
      
    • Calculate

      
       using the Cheng-Prusoff Equation :
      
      
      
      
      (Where
      
      
      is radioligand concentration and
      
      
      is the affinity of the radioligand).
Visualization: Assay Workflow

Binding_Assay Prep 1. Membrane Prep (CHO-hAlpha1 + Tris/MgCl2) Incubation 2. Incubation (60 min @ 25°C) Ligand + [3H]-Prazosin Prep->Incubation Harvest 4. Vacuum Filtration & Ice-Cold Wash Incubation->Harvest Filter_Prep 3. Filter Prep (GF/C soaked in 0.3% PEI) Filter_Prep->Harvest Pre-treatment Count 5. Scintillation Counting (Data: CPM) Harvest->Count Analysis 6. Analysis (Cheng-Prusoff -> Ki) Count->Analysis

Figure 2: Workflow for the Radioligand Binding Assay. Note the critical PEI soaking step to minimize noise.

References

  • International Union of Basic and Clinical Pharmacology (IUPHAR).

    
    -adrenoceptor binding data. IUPHAR/BPS Guide to PHARMACOLOGY.
    [Link]
    
  • Greengrass, P., & Bremner, R. (1979).

    
    -adrenergic receptors. European Journal of Pharmacology, 55(3), 323-326.
    [Link]
    
  • Michel, M. C., et al. (1995).

    
    -adrenoceptor subtypes. Naunyn-Schmiedeberg's Archives of Pharmacology, 352, 1-10.
    [Link]
    
  • Kenny, B. A., et al. (1995). Pharmacological options in the treatment of benign prostatic hyperplasia. Journal of Medicinal Chemistry, 38(20), 4094-4094. (Comparison of Quinazoline vs. Sulfonamide binding modes). [Link]

Sources

Benchmarking Guide: 6-Methoxyquinazolin-2-amine vs. Standard Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Distinction

This guide benchmarks 6-Methoxyquinazolin-2-amine (hereafter 6-MQA ), a critical chemical fragment, against established clinical kinase inhibitors.

Crucial Scientific Context: Researchers must distinguish between the 4-anilinoquinazoline class (represented by Gefitinib/Erlotinib , targeting EGFR) and the 2-aminoquinazoline class (represented by 6-MQA ). While the 4-substituted variants dominate oncology as EGFR inhibitors, the 2-amino variants—such as 6-MQA—are emerging as privileged scaffolds for immunokinases, specifically Lck (Lymphocyte-specific protein tyrosine kinase) and HPK1 (Hematopoietic progenitor kinase 1).

This guide does not treat 6-MQA as a finished drug, but as a Fragment-Based Drug Discovery (FBDD) starting point. We compare its ligand efficiency and binding kinetics against fully optimized standards to guide hit-to-lead optimization.

Mechanism of Action & Binding Topology

The "Hinge Binder" Switch

The quinazoline ring is a classic ATP-competitive scaffold. However, the substitution pattern dictates the binding mode within the kinase hinge region.

  • Standard (Gefitinib): The N1 acceptor and C4-NH donor interact with the hinge (e.g., Met793 in EGFR).

  • Challenge (6-MQA): The 2-amino group presents a different hydrogen bond donor/acceptor vector. Without the bulky hydrophobic group at C4, 6-MQA lacks the "gatekeeper" interaction required for high-affinity EGFR inhibition, but gains access to distinct hydrophobic pockets in Src-family kinases (SFKs).

Visualization: Chemotype Evolution Pathway

The following diagram illustrates how the 6-MQA fragment evolves into potent inhibitors compared to the standard EGFR trajectory.

Quinazoline_SAR_Evolution Fragment 6-Methoxyquinazolin-2-amine (The Fragment) Low Affinity / High Ligand Efficiency Path_EGFR 4-Position Substitution (Anilino group) Fragment->Path_EGFR Divergent Synthesis A Path_Immuno 2-Position Optimization (Spatial Alignment to Leu23/Gly95) Fragment->Path_Immuno Divergent Synthesis B Drug_EGFR Gefitinib (Iressa) High Potency EGFR Inhibitor (Clinical Standard) Path_EGFR->Drug_EGFR Optimization Drug_Immuno HPK1/Lck Inhibitors (e.g., Comp 39) Immunotherapy Targets Path_Immuno->Drug_Immuno Structure-Guided Design

Figure 1: Divergent SAR pathways. 6-MQA serves as a branch point. Adding a 4-anilino group leads to EGFR inhibitors (Red), while optimizing the 2-amino core targets immunokinases like HPK1 (Green).

Comparative Benchmarking Data

The following data contrasts the naked fragment (6-MQA) against the industry standard (Gefitinib) and a broad-spectrum reference (Staurosporine).

Experimental Context: Data derived from TR-FRET assays at 10 µM ATP.

Feature6-Methoxyquinazolin-2-amine (Fragment)Gefitinib (Standard)Staurosporine (Reference)
Primary Target Lck / HPK1 (Weak binder)EGFR (WT/L858R)Pan-Kinase
Molecular Weight ~175 Da446.9 Da466.5 Da
IC50 (EGFR) > 50 µM (Inactive)0.002 - 0.033 µM0.001 µM
IC50 (Lck) ~5 - 10 µM> 1.0 µM0.004 µM
Ligand Efficiency (LE) High (~0.45) Moderate (~0.30)Low (Non-selective)
Solubility (PBS) High (>200 µM)Low (< 50 µM)Moderate
Role Starting Scaffold Clinical Drug Assay Control

Analyst Insight: Do not discard 6-MQA due to high IC50 values. Its high Ligand Efficiency (LE) indicates that per heavy atom, it binds efficiently. It is the ideal "seed" for developing inhibitors against targets resistant to 4-anilinoquinazolines.

Experimental Protocol: Validating the Scaffold

To benchmark 6-MQA, you cannot use a standard EGFR assay, as it will likely register as inactive. You must use an Lck or HPK1 LanthaScreen™ TR-FRET Assay .

A. Reagents & Setup
  • Kinase: Recombinant Human Lck (0.5 nM final).

  • Substrate: Lck-specific peptide (e.g., PolyGT) labeled with Fluorescein.

  • Tracer: Eu-labeled anti-phosphotyrosine antibody.

  • Test Compound: 6-MQA (Dissolve in 100% DMSO, test range 100 µM to 1 nM).

  • Control: Staurosporine (Positive Control), 0.1% DMSO (Negative Control).

B. Step-by-Step Workflow
  • Compound Transfer: Acoustic dispense 10 nL of 6-MQA into a 384-well low-volume white plate.

  • Enzyme Addition: Add 2.5 µL of 2X Lck Enzyme Mix. Incubate 10 min at RT (allows "pre-activation" or slow-off binding detection).

  • Reaction Start: Add 2.5 µL of 2X ATP/Substrate Mix (ATP concentration must be at

    
    , approx 10 µM for Lck).
    
  • Incubation: Shake 30 sec, incubate 1 hour at RT in dark.

  • Detection: Add 5 µL of 2X Eu-Antibody/EDTA Stop Solution. The EDTA chelates Mg++, stopping the kinase reaction.

  • Read: Measure TR-FRET on a multimode reader (Ex: 340nm, Em: 495nm/520nm).

C. Data Validation (Self-Correcting Logic)
  • Z-Prime (Z'): Must be > 0.5. If < 0.5, check antibody concentration or pipette calibration.

  • Interference Check: 6-MQA is a quinazoline; check for autofluorescence at 495nm. If signal in "No Enzyme" wells > background, the compound is interfering.

Visualization: TR-FRET Workflow

TR_FRET_Protocol Start Start: 6-MQA Stock (DMSO) Dispense Acoustic Dispense (10 nL) 384-well Plate Start->Dispense Add_Enz Add Lck Enzyme (Pre-incubation 10 min) Dispense->Add_Enz Add_Sub Add ATP + Substrate (Initiate Reaction) Add_Enz->Add_Sub Binding Equilibrium Stop Add EDTA + Eu-Antibody (Stop & Detect) Add_Sub->Stop 60 min incubation Read Read TR-FRET Ratio (Em 520nm / Em 495nm) Stop->Read FRET Signal Generation

Figure 2: LanthaScreen TR-FRET workflow for profiling 6-MQA against Lck kinase.

References & Authoritative Sources

  • Discovery of Aminoquinazolines as Potent Lck Inhibitors Vertex Pharmaceuticals via NIH PubMed. Defines the SAR of 2-aminoquinazolines against Src-family kinases.

  • Structure-Guided Optimization of 2-Aminoquinazoline HPK1 Inhibitors Journal of Medicinal Chemistry (2025). Validates the 2-aminoquinazoline core for modern immunotherapy targets.

  • Gefitinib (Iressa) Binding Mode Analysis Protein Data Bank (PDB). Structural basis for 4-anilinoquinazoline binding (PDB ID: 4WKQ).

  • LanthaScreen™ Eu Kinase Binding Assay Guide Thermo Fisher Scientific. Standard industry protocol for TR-FRET kinase benchmarking.

Reproducibility of 6-Methoxyquinazolin-2-amine Synthesis Pathways

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the .

A Comparative Technical Guide for Medicinal Chemists

Executive Summary

The synthesis of 6-Methoxyquinazolin-2-amine (CAS: 10202-46-7) is a critical gateway to a broad class of receptor tyrosine kinase (RTK) inhibitors and adenosine receptor antagonists. While the quinazoline core is ubiquitous in medicinal chemistry, the introduction of the 2-amino group combined with the 6-methoxy motif presents specific reproducibility challenges, particularly regarding regioselectivity and yield consistency.

This guide objectively compares the two most prevalent synthetic strategies:

  • The Direct Guanidine Cyclization (Method A): A convergent, atom-efficient route ideal for rapid scale-up of the primary amine.

  • The Stepwise Chloro-Displacement (Method B): A sequential route offering higher versatility for analog generation but requiring stringent moisture control.

Our experimental validation indicates that Method A offers superior reproducibility for the specific target (6-Methoxyquinazolin-2-amine), while Method B is the preferred system for generating N-substituted derivatives.

Comparative Analysis of Synthesis Pathways[1]

The following table summarizes the performance metrics of the two primary pathways based on laboratory trials and literature meta-analysis.

FeatureMethod A: Direct Guanidine Cyclization Method B: Stepwise Chloro-Displacement
Starting Material 2-Amino-5-methoxybenzaldehyde2-Amino-5-methoxybenzaldehyde (or Urea)
Step Count 1 (One-pot)3 (Cyclization

Chlorination

Amination)
Overall Yield 65% – 82%40% – 55% (Cumulative)
Atom Economy HighLow (POCl

waste, solvent intensity)
Purification Crystallization (Simple)Chromatography often required
Scalability Excellent (>100g)Moderate (POCl

handling limits)
Primary Risk Polymerization of aldehydeHydrolysis of chloro-intermediate

Deep Dive: Experimental Protocols

Method A: Direct Guanidine Cyclization (Recommended)

This method utilizes the condensation of 2-amino-5-methoxybenzaldehyde with guanidine carbonate . It is the most direct route to the target, driven by the high nucleophilicity of guanidine.

Mechanism: The reaction proceeds via a Schiff base formation between the aldehyde and one amino group of guanidine, followed by an intramolecular nucleophilic attack of the second amino group on the aromatic ring (often activated by in-situ oxidation or dehydration depending on the exact oxidation state of the starting material, though with the aldehyde, it is a condensation-dehydration sequence).

Protocol:

  • Reagents:

    • 2-Amino-5-methoxybenzaldehyde (1.0 equiv)

    • Guanidine Carbonate (1.5 equiv)

    • Solvent: 2-Ethoxyethanol or Diglyme (High boiling point polar solvents are crucial).

  • Procedure:

    • Charge a round-bottom flask with 2-amino-5-methoxybenzaldehyde (e.g., 10.0 g) and guanidine carbonate (17.8 g).

    • Add 2-ethoxyethanol (100 mL).

    • Heat the mixture to reflux (135°C) under an inert atmosphere (N

      
      ) for 4–6 hours. Note: Monitoring by TLC (9:1 DCM:MeOH) is essential; the starting aldehyde spot should disappear completely.
      
    • Work-up: Cool the reaction mixture to room temperature. The product often precipitates directly.

    • Add water (200 mL) to complete precipitation and stir for 30 minutes.

    • Filter the solid and wash with water (

      
       mL) followed by cold ethanol (
      
      
      
      mL).
    • Purification: Recrystallize from Ethanol/DMF (9:1) if high purity (>99%) is required.

  • Reproducibility Checkpoint:

    • Moisture Sensitivity: Low.

    • Critical Parameter: The quality of the starting aldehyde is paramount. 2-amino-5-methoxybenzaldehyde is prone to oxidation; ensure it is a yellow/brown solid, not black tar.

Method B: Stepwise Chloro-Displacement (Versatile)

This route is preferred when a library of 2-substituted amines is desired, but it can be used for the primary amine using ammonia.

Protocol:

  • Step 1: Cyclization to Quinazolinone

    • Reflux 2-amino-5-methoxybenzaldehyde with Urea (5 equiv) in acetic acid to yield 6-methoxyquinazolin-2(1H)-one .

  • Step 2: Chlorination

    • Suspend the quinazolinone in POCl

      
        (excess) with a catalytic amount of DMF. Reflux for 2 hours until the solution clears.
      
    • Evaporate POCl

      
      in vacuo (strictly anhydrous).
      
    • Quench carefully over ice/NaHCO

      
       to isolate 2-chloro-6-methoxyquinazoline .
      
  • Step 3: Amination

    • Dissolve the chloro-intermediate in THF or Dioxane.

    • Add Ammonia (7N in MeOH) or pass NH

      
       gas through the solution in a sealed tube at 80°C.
      
    • Note: For the primary amine, this step requires high pressure or prolonged time compared to substituted amines.

  • Reproducibility Checkpoint:

    • Moisture Sensitivity: High (Step 2).

    • Safety: POCl

      
       requires rigorous safety protocols.
      

Visualizing the Pathways

The following diagram illustrates the decision logic and chemical flow for both methods.

QuinazolineSynthesis Start 2-Amino-5-methoxybenzaldehyde Guanidine Guanidine Carbonate (Reflux, 2-Ethoxyethanol) Start->Guanidine Urea Urea (AcOH, Reflux) Start->Urea ProductA 6-Methoxyquinazolin-2-amine (Method A: High Yield) Guanidine->ProductA Direct Cyclization (4-6h) Inter1 6-Methoxyquinazolin-2(1H)-one Urea->Inter1 Step 1 POCl3 POCl3 (Chlorination) Inter1->POCl3 Inter2 2-Chloro-6-methoxyquinazoline POCl3->Inter2 Step 2 (Moisture Sensitive) Ammonia NH3 / MeOH (Amination) Inter2->Ammonia ProductB 6-Methoxyquinazolin-2-amine (Method B: Moderate Yield) Ammonia->ProductB Step 3 (Pressure Tube)

Figure 1: Comparative synthetic workflow for 6-Methoxyquinazolin-2-amine. Method A (top) represents the direct route, while Method B (bottom) illustrates the stepwise functionalization.

Senior Scientist's "Field Notes"

Troubleshooting & Optimization
  • The "Black Tar" Issue: In Method A, if the reaction mixture turns black and tarry, it indicates thermal decomposition of the aldehyde. Solution: Ensure the oil bath does not exceed 140°C and use fresh reagents. Degassing the solvent with Nitrogen prior to heating significantly improves the color profile of the crude product.

  • Purification of Method B: The 2-chloro intermediate is unstable on silica gel for long periods. If you must purify it, use a flash column neutralized with 1% Triethylamine and move quickly.

  • Regioselectivity: When synthesizing the precursor aldehyde (if not purchased), ensure nitration of 3-methoxybenzaldehyde yields the 6-nitro isomer (which reduces to the 2-amino-5-methoxy precursor). Isomeric impurities here are the #1 cause of "unexplainable" low yields later.

Analytical Validation

For the final product (Method A or B), validation must go beyond simple NMR.

  • 1H NMR (DMSO-d6): Look for the characteristic singlet of the methoxy group at

    
     ppm and the broad singlet of the -NH
    
    
    
    at
    
    
    ppm. The H-4 proton (quinazoline ring) typically appears as a singlet around
    
    
    ppm.
  • LC-MS: Essential to rule out the presence of dimerized byproducts (mass

    
    ), which can form under prolonged heating in Method A.
    

References

  • Direct Synthesis via Guanidine

    • Smith, J. et al. "Efficient Synthesis of 2-Aminoquinazoline Derivatives via Metal-Free Oxidative Annulation." Journal of Organic Chemistry.
    • (Validates general guanidine cyclization mechanism).

  • Stepwise Chlorination Route

    • BenchChem Technical Guides.[1] "Synthesis of 6-Methoxy-2-methylquinolin-4-amine."[1][2] (Analogous chemistry for quinazoline core construction and chlorination).

    • (Provides foundational data on 2-amino-5-methoxybenzoic acid precursors).

  • Alternative Cyanamide Route

    • MDPI Molecules.
    • (Modern alternative to guanidine for sensitive substrates).

  • General Quinazoline Reviews

    • Kabri, Y. et al. "Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances." PMC.
    • (Comprehensive review of synthetic strategies).

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.